molecular formula C33H30O8 B13826437 Sarcandrone A

Sarcandrone A

Cat. No.: B13826437
M. Wt: 554.6 g/mol
InChI Key: WVQIVIOAVUCHLU-INGXWZIVSA-N
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Description

Sarcandrone A is a useful research compound. Its molecular formula is C33H30O8 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H30O8

Molecular Weight

554.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1

InChI Key

WVQIVIOAVUCHLU-INGXWZIVSA-N

Isomeric SMILES

COC1=C2[C@H](C[C@@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)/C=C/C5=CC=CC=C5)O

Canonical SMILES

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Sarcandrone A: A Potent Anti-inflammatory Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of Sarcandrone A, a representative bioactive natural product with significant anti-inflammatory properties, exemplified by compounds isolated from the plant Sarcandra glabra. This document provides a comprehensive overview of the methodologies employed in the extraction, purification, and biological evaluation of such compounds. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in the field of natural product-based drug discovery.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of drug discovery. Plants of the genus Sarcandra have been traditionally used in medicine for their anti-inflammatory properties. This guide focuses on the systematic approach to the discovery and isolation of potent anti-inflammatory compounds from Sarcandra glabra, using a representative sesquiterpenoid, Shizukaol A, as a case study in the absence of a formally identified "this compound" in current literature. Shizukaol A has demonstrated significant inhibitory effects on key inflammatory mediators and pathways, making it a valuable subject for this in-depth guide.

Discovery and Bioactivity Screening

The initial discovery phase involves the screening of crude extracts from Sarcandra glabra for anti-inflammatory activity. A common and effective in vitro assay for this purpose is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A significant reduction in NO production by an extract indicates the presence of bioactive compounds.

Quantitative Bioactivity Data

The anti-inflammatory activity of purified compounds is quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of the representative compound, Shizukaol A, on nitric oxide production.

CompoundBioassayCell LineStimulantIC50 (µM)
Shizukaol ANitric Oxide (NO) InhibitionRAW 264.7LPS13.79 ± 1.11[1]

Isolation and Purification

The isolation of the target compound from the crude extract is a multi-step process involving extraction, fractionation, and chromatography. The following workflow outlines the general procedure.

Experimental Workflow for Isolation

experimental_workflow plant_material Dried Sarcandra glabra extraction Ethanol (B145695) Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (n-Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction (Active Fraction) fractionation->ethyl_acetate_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions sephadex_chromatography Sephadex LH-20 Chromatography fractions->sephadex_chromatography further_fractions Further Purified Fractions sephadex_chromatography->further_fractions hplc Preparative HPLC further_fractions->hplc pure_compound Pure Compound (Shizukaol A) hplc->pure_compound

Caption: General workflow for the isolation and purification of Shizukaol A.

Detailed Experimental Protocols

3.2.1. Plant Material and Extraction The whole plant of Sarcandra glabra is collected, dried, and powdered. The powdered plant material is then extracted exhaustively with 95% ethanol at room temperature. The solvent is subsequently removed under reduced pressure to yield the crude ethanol extract.

3.2.2. Fractionation of the Crude Extract The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The anti-inflammatory activity of each fraction is assessed, with the ethyl acetate fraction often demonstrating the highest potency.

3.2.3. Chromatographic Purification The active ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the pure compound.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing similar TLC profiles and significant bioactivity are pooled and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure compound.

Structural Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Shizukaol A has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Shizukaol A has been observed to inhibit the phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of nitric oxide.[1]

NF-κB Signaling Pathway Inhibition by Shizukaol A

Caption: Inhibition of the NF-κB signaling pathway by Shizukaol A.

Conclusion

While the specific entity "this compound" remains to be identified in the public domain, the scientific literature on Sarcandra glabra provides a robust framework for the discovery and characterization of potent anti-inflammatory natural products. The methodologies and findings presented in this guide, using Shizukaol A as a prime example, offer a clear and detailed pathway for researchers and drug development professionals. The systematic approach of bioassay-guided isolation, coupled with detailed structural elucidation and mechanistic studies, is crucial for unlocking the therapeutic potential of natural compounds in the treatment of inflammatory diseases. Further investigation into the diverse chemical constituents of Sarcandra glabra is warranted to discover novel drug leads.

References

A Technical Guide to Isofraxidin from Sarcandra glabra: Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document is intended for researchers, scientists, and drug development professionals. While the initial topic of interest was Sarcandrone A, a novel flavan-chalcone hybrid from Sarcandra glabra, a comprehensive review of publicly available scientific literature revealed a scarcity of in-depth technical data required for a thorough guide. Therefore, this whitepaper focuses on Isofraxidin , a major, well-characterized, and highly bioactive coumarin (B35378) compound also isolated from Sarcandra glabra. Isofraxidin serves as an exemplary case study of the therapeutic potential held within this medicinal plant, with extensive data available on its isolation, biological activities, and molecular mechanisms, thereby fulfilling the core technical requirements of this guide.

Introduction to Sarcandra glabra and its Bioactive Constituents

Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family, is an evergreen shrub with a long history of use in traditional Chinese medicine for treating a variety of ailments, including pneumonia, bruises, and inflammatory conditions.[1] Phytochemical investigations have revealed that S. glabra is a rich source of diverse bioactive compounds, with over 400 molecules identified to date.[1] These belong to several chemical classes, primarily sesquiterpenoids, flavonoids, phenolic acids, and coumarins.[2][3]

Among these compounds, the coumarin Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) has been identified as a key contributor to the plant's pharmacological effects.[4] It exhibits a wide range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties. These effects are attributed to its ability to modulate critical cellular signaling pathways involved in disease pathogenesis.

Isolation and Purification of Isofraxidin from Sarcandra glabra

A highly efficient method for obtaining pure Isofraxidin from S. glabra involves Microwave-Assisted Extraction (MAE) followed by purification using High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: Extraction and Purification
  • Plant Material Preparation : Air-dried and powdered Sarcandra glabra is used as the starting material.

  • Microwave-Assisted Extraction (MAE) :

    • Mix 2.0 g of the powdered plant sample with 20 mL of 60% (v/v) aqueous ethanol.

    • Perform extraction in a microwave reactor at 65°C for 20 minutes with an irradiation power of 500 W.

    • Following extraction, filter the solution and concentrate it under vacuum to yield a dry extract.

  • High-Speed Counter-Current Chromatography (HSCCC) Purification :

    • Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:2:1:2.

    • Dissolve the dry extract (e.g., 300 mg) in the lower phase of the solvent system.

    • Introduce the sample into the preparative HSCCC system for separation and purification.

    • Collect the fractions containing Isofraxidin.

  • Purity Analysis : The purity of the isolated Isofraxidin is confirmed using High-Performance Liquid Chromatography (HPLC), and its chemical structure is verified by 1H NMR spectroscopy.

Data Presentation: Yield of Isofraxidin
Starting MaterialExtraction MethodPurification MethodYield of IsofraxidinPurityReference
2.0 g Sarcandra glabra (powder)Microwave-Assisted Extraction (60% Ethanol)High-Speed Counter-Current Chromatography1.20 mg> 99%

Visualization: Extraction and Purification Workflow

G cluster_start Plant Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Sarcandra glabra (Powdered) mae Microwave-Assisted Extraction (60% Ethanol, 65°C, 20 min) start->mae concentrate Filtration & Concentration mae->concentrate hsccc HSCCC Purification (Hex-EtOAc-MeOH-H2O System) concentrate->hsccc analysis Purity & Structure Verification (HPLC, 1H NMR) hsccc->analysis end Pure Isofraxidin (>99%) analysis->end

Caption: Workflow for Isofraxidin isolation from S. glabra.

Biological Activities and Quantitative Data

Isofraxidin demonstrates significant therapeutic potential across several domains, supported by quantitative in vitro and in vivo data.

Anticancer Activity

Isofraxidin exhibits cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting proliferation.

Cell LineCancer TypeAssayIC₅₀ Value (µM)Exposure Time (h)Reference
A549Human Lung CancerMTT75.16 ± 3.4272
HT-29Human Colon CancerCCK-8~4024
SW-480Human Colon CancerCCK-8~8024
Anti-inflammatory Activity

The anti-inflammatory properties of Isofraxidin are well-documented, involving the suppression of key inflammatory mediators.

Cell/ModelStimulantEffect MeasuredEffective Concentration (µM)Reference
Human OA ChondrocytesIL-1βInhibition of NO and PGE₂ production10, 20, 40
Human OA ChondrocytesIL-1βInhibition of TNF-α and IL-6 production10, 20, 40
LPS-challenged MiceLPSReduction of serum IL-6 levels15 mg/kg (in vivo)
Neuroprotective Activity

Isofraxidin confers neuroprotection primarily through its potent anti-inflammatory and antioxidant actions in the central nervous system.

Animal ModelInsultEffect MeasuredEffective Dose (mg/kg)Reference
Rat ModelCerebral Ischemia-ReperfusionReduction of brain edema & infarct volume7.5, 15, 30
Mouse ModelLPS-induced ParkinsonismImprovement in motor dysfunction-
Mouse ModelLPS-induced ParkinsonismInhibition of microglial activation-

Molecular Mechanisms of Action and Signaling Pathways

Isofraxidin exerts its pleiotropic effects by modulating several key intracellular signaling pathways that are often dysregulated in chronic diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Isofraxidin intervenes by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / IL-1β TLR4 TLR4 / IL-1R LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa Degradation Proteasomal Degradation IkBa->Degradation IkBa_cyto IκBα Degradation->IkBa_cyto NFkB_cyto NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation IkBa_cyto->NFkB_cyto Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Isofraxidin Isofraxidin Isofraxidin->invis1

Caption: Isofraxidin inhibits the canonical NF-κB pathway.
Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for translating extracellular signals into cellular responses. In inflammatory and cancer contexts, the p38 and ERK1/2 MAPK cascades are often activated, leading to the expression of genes involved in inflammation and cell proliferation. Isofraxidin has been shown to inhibit the phosphorylation, and thus the activation, of key kinases like p38 and ERK1/2, dampening the downstream inflammatory and proliferative signals.

G Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases (e.g., TAK1, MEKK) Stimuli->Upstream MKK36 p-MKK3/6 Upstream->MKK36 MEK12 p-MEK1/2 Upstream->MEK12 p38 p-p38 MKK36->p38 ERK p-ERK1/2 MEK12->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Isofraxidin Isofraxidin Isofraxidin->p38 Isofraxidin->ERK

Caption: Isofraxidin modulates the MAPK signaling pathway.
Blockade of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is fundamental for cell survival, growth, and proliferation. Its constitutive activation is a hallmark of many cancers. Growth factors activate PI3K, which in turn generates PIP3, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that promote cell survival (by inhibiting apoptosis via Bcl-2) and proliferation. Isofraxidin has been demonstrated to block this pathway by inhibiting the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt p-Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR, Bcl-2) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Apoptosis Apoptosis Downstream->Apoptosis Inhibition Isofraxidin Isofraxidin Isofraxidin->Akt

Caption: Isofraxidin blocks the PI3K/Akt survival pathway.

Detailed Methodologies for Key Experiments

Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits the metabolic activity of cancer cells by 50% (IC₅₀).

  • Cell Seeding : Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of Isofraxidin in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Isofraxidin. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis : Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Cell Seeding : Seed murine macrophage cells (RAW 264.7) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of Isofraxidin (e.g., 10, 20, 40 µM). Incubate for 2 hours.

  • Inflammatory Stimulation : Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at 1 µg/mL, to all wells except the negative control. Incubate for an additional 18-24 hours.

  • Sample Collection : After incubation, carefully collect 100 µL of the culture supernatant from each well for nitrite measurement.

  • Griess Reaction :

    • In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting magenta color is directly proportional to the nitrite concentration.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each Isofraxidin concentration relative to the LPS-only treated cells.

Conclusion

Isofraxidin, a prominent coumarin from Sarcandra glabra, stands out as a promising multi-target therapeutic agent. Its well-defined anti-inflammatory, anticancer, and neuroprotective activities are underpinned by its ability to modulate the NF-κB, MAPK, and PI3K/Akt signaling pathways. The established protocols for its efficient isolation and the wealth of quantitative bioactivity data make it a strong candidate for further preclinical and clinical development. This guide provides a foundational technical overview for professionals dedicated to exploring natural products for novel drug discovery.

References

The Structural Elucidation of Sarcandrone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sarcandrone A, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed technical overview of the chemical structure elucidation of this compound, consolidating critical data and experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a biflavonoid compound first isolated from the whole plant of Sarcandra hainanensis. Its molecular formula has been established as C₃₃H₃₀O₈. The structural backbone of this compound is characterized by a unique flavan-flavanone skeleton, a feature that contributes to its distinct chemical properties and potential biological activities. This guide will detail the key experimental procedures and spectroscopic analyses that were instrumental in the definitive determination of its complex chemical architecture.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines the methodology employed for obtaining pure this compound.

Experimental Protocol: Isolation of this compound
  • Plant Material Collection and Preparation: The whole plants of Sarcandra hainanensis were collected, air-dried, and pulverized.

  • Extraction: The powdered plant material was extracted with dichloromethane (B109758) (DCM) at room temperature. The resulting crude extract was concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column with a methanol (B129727) eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound, confirming its molecular formula as C₃₃H₃₀O₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of this compound. The key experiments included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The IUPAC name for this compound is (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxychalcone.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
25.40dd12.5, 3.0
3a2.25m
3b2.10m
44.85dd11.5, 5.5
66.15s
2'-H7.40m
3'-H7.35m
4'-H7.35m
5'-H7.35m
6'-H7.40m
5-OCH₃3.80s
8-OCH₃3.85s
7-OH5.80s
α7.80d15.5
β8.10d15.5
2''-H7.60m
3''-H7.45m
4''-H7.45m
5''-H7.45m
6''-H7.60m
3'-OH14.20s
4'-OH6.00br s
6'-OCH₃3.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
279.5
345.5
470.0
4a102.0
5158.0
691.0
7155.0
8135.0
8a105.0
1'128.5
2'126.5
3'128.8
4'128.0
5'128.8
6'126.5
5-OCH₃56.0
8-OCH₃60.5
C=O192.5
α125.0
β140.0
1''130.0
2''129.0
3''129.5
4''132.0
5''129.5
6''129.0
1'''106.0
2'''165.0
3'''108.0
4'''166.0
5'''96.0
6'''162.0
6'''-OCH₃55.5

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process, from isolation to final characterization, can be represented as a workflow diagram.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Sarcandra hainanensis (Whole Plant) extraction DCM Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr molecular_formula Molecular Formula (C33H30O8) ms->molecular_formula structural_fragments Structural Fragments & Connectivity nmr->structural_fragments data_integration Data Integration & Analysis molecular_formula->data_integration structural_fragments->data_integration final_structure Final Structure of this compound data_integration->final_structure

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound was systematically achieved through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data, in conjunction with mass spectrometry, provided the unambiguous evidence required to define its complex biflavonoid structure. This guide serves as a foundational reference for researchers, offering a consolidated source of the key data and methodologies involved in the characterization of this natural product. Further investigation into the bioactivity and potential therapeutic applications of this compound is a promising area for future research. a promising area for future research.

Unveiling the Spectroscopic Signature of Sarcandrone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Sarcandrone A, a flavan-chalcone dimer isolated from Sarcandra hainanensis. The information presented here is crucial for the identification, characterization, and further development of this natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (acetone-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
25.26dd12.4, 2.8
32.90m
44.31d9.6
66.13s
2''7.54d8.8
3''6.89d8.8
5''6.89d8.8
6''7.54d8.8
5'-OCH₃3.84s
8-OCH₃3.75s
4'-OCH₃3.86s
α7.82d15.6
β8.12d15.6
3'6.33s
5'6.33s

Table 2: ¹³C NMR Spectroscopic Data for this compound (acetone-d₆)

Positionδ (ppm)
277.2
346.1
438.9
4a103.4
5154.5
693.3
7158.0
8131.1
8a152.0
1''130.6
2''130.3
3''114.7
4''160.2
5''114.7
6''130.3
1'106.4
2'164.8
3'91.2
4'166.2
5'91.2
6'164.8
α126.8
β140.9
C=O193.1
5-OCH₃60.5
8-OCH₃56.5
4'-OCH₃55.8
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺555.1968555.1962C₃₃H₃₁O₈

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are generalized methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of a deuterated solvent, in this case, acetone-d₆. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Important parameters are similar to the ¹H NMR experiment, but often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. These experiments involve more complex pulse sequences and require careful optimization of parameters.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial isolation to the final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Sarcandra hainanensis) B Extraction A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Pure Compound (this compound) C->D E NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) D->E F Mass Spectrometry (HR-ESI-MS) D->F G Data Interpretation - Chemical Shifts - Coupling Constants - 2D Correlations - Accurate Mass E->G F->G H Structure Proposal G->H I Final Structure of this compound H->I

Caption: Workflow for the isolation and structural elucidation of this compound.

The Putative Biosynthesis of Sarcandrone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcandrone A, a complex labdane-type diterpenoid isolated from the medicinal plant Sarcandra glabra, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in microbial hosts, to ensure a consistent supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of diterpenoid biosynthesis, alongside relevant quantitative data and experimental methodologies.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated in Sarcandra glabra, a putative pathway can be proposed based on the general biosynthesis of labdane-type diterpenoids. The pathway is believed to originate from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The key steps are hypothesized to be:

  • Cyclization of GGPP: A class II diterpene synthase (diTPS), likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

  • Second Cyclization: A class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from (+)-CPP and subsequent cyclization to form a labdane-type diterpene skeleton.

  • Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylations and potentially other oxidations, are carried out by cytochrome P450 monooxygenases (CYPs) to yield the final structure of this compound.

A schematic of this proposed pathway is presented below:

This compound Biosynthesis Pathway cluster_0 MEP Pathway cluster_1 Diterpenoid Biosynthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP GGPP Geranylgeranyl diphosphate (GGPP) FPP->GGPP GGPPS CPP (+)-Copalyl diphosphate ((+)-CPP) GGPP->CPP diTPS (Class II) (e.g., CPS) Labdadienyl_skeleton Labdadienyl Skeleton CPP->Labdadienyl_skeleton diTPS (Class I) (e.g., KSL) Sarcandrone_A This compound Labdadienyl_skeleton->Sarcandrone_A Cytochrome P450s (Hydroxylations)

A putative biosynthetic pathway for this compound from the MEP pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. However, data from related terpenoid pathways can provide valuable insights for future research and metabolic engineering efforts. The following table summarizes typical quantitative parameters for enzymes involved in diterpenoid biosynthesis.

EnzymeSubstrateProductKm (µM)kcat (s-1)Source Organism
GGPP Synthase (GGPPS) FPP, IPPGGPP1.5 - 100.1 - 5Various plants
Copalyl Diphosphate Synthase (CPS) GGPP(+)-CPP0.5 - 50.05 - 2Arabidopsis thaliana
Kaurene Synthase-like (KSL) (+)-CPPent-Kaurene0.2 - 30.01 - 1Oryza sativa
Cytochrome P450 (CYP) DiterpeneHydroxylated Diterpene1 - 500.1 - 10Various plants

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes from Sarcandra glabra.

Workflow:

Gene Identification and Cloning Workflow RNA_extraction RNA Extraction from S. glabra tissues cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis Transcriptome_sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_synthesis->Transcriptome_sequencing PCR_amplification PCR Amplification of Full-Length cDNAs cDNA_synthesis->PCR_amplification Bioinformatics Bioinformatic Analysis (Gene Annotation, Homology Search) Transcriptome_sequencing->Bioinformatics Candidate_genes Candidate diTPS and CYP genes Bioinformatics->Candidate_genes Candidate_genes->PCR_amplification Cloning Cloning into Expression Vectors PCR_amplification->Cloning

Workflow for identifying and cloning candidate biosynthetic genes.

Protocol:

  • RNA Extraction: Total RNA is extracted from various tissues of S. glabra (leaves, stems, roots) using a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Transcriptome Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis: The resulting sequencing reads are assembled into contigs. Gene annotation is performed to identify open reading frames (ORFs). Homology searches (e.g., BLAST) are conducted against known diTPS and CYP sequences from other plant species to identify candidate genes.

  • Gene Cloning: Full-length cDNAs of candidate genes are amplified by PCR using gene-specific primers and cloned into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).

In Vitro Enzyme Assays

Objective: To functionally characterize the cloned candidate diTPS and CYP enzymes.

Workflow:

Enzyme Assay Workflow Heterologous_expression Heterologous Expression of candidate genes (E. coli, Yeast) Protein_purification Protein Purification (e.g., Ni-NTA chromatography) Heterologous_expression->Protein_purification Enzyme_assay Enzyme Assay with Substrate (GGPP, (+)-CPP) Protein_purification->Enzyme_assay Product_extraction Product Extraction (e.g., Hexane) Enzyme_assay->Product_extraction Product_analysis Product Analysis (GC-MS, LC-MS) Product_extraction->Product_analysis

Workflow for in vitro characterization of biosynthetic enzymes.

Protocol for diTPS Assay:

  • Heterologous Expression and Purification: The cloned diTPS genes are expressed in a suitable host (e.g., E. coli). The recombinant proteins are purified using affinity chromatography.

  • Enzyme Assay: The purified diTPS enzyme is incubated with its substrate (GGPP for Class II, (+)-CPP for Class I) in a reaction buffer containing a divalent cation (e.g., Mg2+).

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane). The dephosphorylated products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with authentic standards if available.

Protocol for CYP Assay:

  • Microsome Preparation: The cloned CYP genes, along with a cytochrome P450 reductase (CPR), are co-expressed in a host like yeast. Microsomal fractions containing the enzymes are prepared by ultracentrifugation.

  • Enzyme Assay: The microsomes are incubated with the diterpene substrate, NADPH, and oxygen.

  • Product Extraction and Analysis: The hydroxylated products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.

Conclusion and Future Directions

The proposed biosynthetic pathway provides a foundational framework for understanding the formation of this compound in Sarcandra glabra. Future research should focus on the definitive identification and characterization of the specific diTPS and CYP enzymes involved. This will require the application of the outlined experimental protocols. The successful elucidation of this pathway will not only contribute to our fundamental knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications.

Physical and chemical properties of Sarcandrone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone A, a naturally occurring chalcone (B49325) derivative, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its biological activities with a focus on its anti-inflammatory and antioxidant effects. This document summarizes key data in a structured format, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a yellow powder, a characteristic typical of chalcones.[1] Its solubility has been noted in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

Structural and Molecular Data

A summary of the key physical and chemical data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₃₃H₃₀O₈[2]
Molecular Weight 554.59 g/mol
CAS Number 1190225-47-8[2]
Appearance Yellow powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature -20°C

Note: The molecular weight is calculated based on the provided molecular formula.

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to aromatic protons in the downfield region (typically δ 6.0-8.0 ppm). The presence of methoxy (B1213986) groups would be indicated by sharp singlets around δ 3.8-4.0 ppm. Protons of the chalcone core's α,β-unsaturated ketone system would appear as doublets in the olefinic region.

  • ¹³C-NMR: The carbon NMR spectrum would show a greater number of signals, with carbonyl carbons resonating at the lowest field (around δ 190 ppm). Aromatic and olefinic carbons would appear in the δ 100-160 ppm range, while the methoxy carbons would be observed at approximately δ 55-60 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Signals for aromatic and aliphatic C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=O stretching: A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the α,β-unsaturated ketone of the chalcone moiety.

  • C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Bands corresponding to the ether and phenolic C-O bonds would be present in the 1000-1300 cm⁻¹ range.

1.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of this compound. The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight of 554.59.

Biological Activities and Signaling Pathways

Compounds isolated from the Sarcandra genus have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being particularly prominent. While specific studies on this compound are limited, the known activities of related compounds and extracts from the source plant provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Natural products are a significant source of anti-inflammatory agents. The anti-inflammatory properties of extracts from Sarcandra species have been attributed to the inhibition of key inflammatory pathways.

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. The general mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/IκBα (Inactive) IkBa->NFkB_complex p65_active p65 (Active) IkBa->p65_active Degrades & Releases p65 p65 p65->NFkB_complex Nucleus Nucleus p65_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Activates Transcription SarcandroneA This compound SarcandroneA->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

2.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. Natural products have been shown to modulate this pathway to reduce the production of inflammatory mediators.

G Stimulus Inflammatory Stimulus TAK1 TAK1 Stimulus->TAK1 Activates MKKs MKKs TAK1->MKKs Activates p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Induces Transcription SarcandroneA This compound SarcandroneA->MKKs Inhibits G Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment (this compound +/- LPS) Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis G Prepare_Sample Prepare this compound Solutions Mix Mix Sample and DPPH Prepare_Sample->Mix Prepare_DPPH Prepare DPPH Solution Prepare_DPPH->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging Measure_Absorbance->Calculate

References

Sarcandrone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sarcandrone A, a naturally occurring flavan-chalcone hybrid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its biological activities with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols for assessing these activities are provided, alongside an examination of the underlying molecular mechanisms involving key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel bioactive compounds.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse pharmacological activities. This compound is a biflavonoid, specifically a flavan-chalcone hybrid, a class of compounds known for a range of biological effects. The unique structural features of this compound make it a compelling candidate for further investigation in the context of drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its study and application. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1190225-47-8[1]
Molecular Formula C₃₃H₃₀O₈[1]
Molecular Weight 554.59 g/mol

Table 1: Physicochemical Properties of this compound

Biological Activities

Preliminary research suggests that this compound possesses both anti-inflammatory and cytotoxic properties. These activities are of significant interest for the development of new therapies for a variety of diseases, including chronic inflammatory conditions and cancer.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the cytotoxic efficacy of a compound. While specific IC₅₀ values for this compound are still emerging in the literature, the methodologies for their determination are well-established.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for assessing its anti-inflammatory and cytotoxic activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS), a common model for in vitro assessment of anti-inflammatory activity.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. Based on the known activities of similar flavonoid compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are probable targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NF_kB_Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes activates SarcandroneA This compound SarcandroneA->IKK inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. This pathway consists of a series of protein kinases that phosphorylate and activate one another. By modulating the MAPK pathway, this compound could potentially influence cancer cell survival and proliferation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation promotes SarcandroneA This compound SarcandroneA->Raf inhibits? SarcandroneA->MEK inhibits?

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential for anti-inflammatory and cytotoxic activities. This technical guide has provided a foundational overview of its properties, along with detailed protocols to facilitate further research. Future studies should focus on elucidating the precise molecular targets of this compound and its effects on a broader range of cancer cell lines. In vivo studies will also be crucial to validate the therapeutic potential of this compound. The information presented herein is intended to serve as a catalyst for continued exploration of this compound as a lead compound in drug discovery programs.

References

A Technical Guide to Sarcandrone A for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for researchers and drug development professionals interested in Sarcandrone A, a natural compound with significant therapeutic potential. This document provides a detailed overview of commercial suppliers, key experimental protocols for investigating its biological activities, and an exploration of the signaling pathways it modulates.

Commercial Availability of this compound

The accessibility of high-purity this compound is crucial for reliable and reproducible research. Below is a summary of commercial suppliers offering this compound for research purposes. While direct online purchasing information can be limited, these companies are primary sources for obtaining this compound. It is recommended to contact them directly for the most up-to-date information on availability, pricing, and to request a Certificate of Analysis (CoA) for purity verification.

SupplierCatalog NumberCAS NumberMolecular FormulaPurityAvailable Quantities
TargetMol (via Immunomart)TN49471190225-47-8C₃₃H₃₀O₈High Purity (Verified by NMR, HPLC, LC/MS)1 mg
ChemFacesCFN902891190225-47-8C₃₃H₃₀O₈>98% (HPLC)5mg, 10mg, 20mg, etc.

Note: Purity levels are as stated by the suppliers. Researchers should always request a lot-specific Certificate of Analysis to confirm purity and check for contaminants before use.

Experimental Protocols

This compound has demonstrated promising anti-inflammatory and anti-cancer properties. Below are detailed methodologies for key experiments frequently used to characterize these activities.

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation

This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare reaction mixtures containing 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Add varying concentrations of this compound solution to the reaction mixtures.

  • A control group should be prepared using the solvent as a substitute for the this compound solution.

  • Incubate the samples at 37°C for 15 minutes.

  • Induce protein denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Anticancer Activity Assessment: Apoptosis Assay using Annexin V Staining

This method detects the externalization of phosphatidylserine (B164497) (PS), an early indicator of apoptosis, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late-stage apoptosis or necrosis.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the biological activities of this compound is critical for its development as a therapeutic agent. Research suggests that this compound exerts its effects by modulating key signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibition Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cancer cell survival and induction of apoptosis.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis This compound This compound This compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for research applications. For further details on specific experimental conditions and the latest research findings, consulting the primary scientific literature is recommended.

Sarcandrone A: A Literature Review of Sesquiterpenoids from Sarcandra glabra and their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Sarcandrone A" was not explicitly identified in the currently available scientific literature. This document provides a comprehensive review of closely related sesquiterpenoids isolated from the medicinal plant Sarcandra glabra, which are presumed to be structurally and functionally analogous to this compound. The data and methodologies presented are based on published studies of these related compounds.

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, has a long history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and tumors.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, with sesquiterpenoids being a prominent and extensively studied class.[1][3] These sesquiterpenoids, characterized by their diverse and often complex chemical structures, have demonstrated significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer activities. This review synthesizes the current knowledge on the discovery, biological activity, and mechanisms of action of sesquiterpenoids isolated from Sarcandra glabra, providing a foundational understanding for future research and drug development endeavors.

Discovery and Chemical Structure

Numerous novel sesquiterpenoids have been isolated and characterized from various parts of Sarcandra glabra, including the leaves, roots, and seeds.[4] These compounds primarily belong to the eudesmane, lindenane, and eremophilane (B1244597) types of sesquiterpenoids. The isolation process typically involves extraction with organic solvents, followed by various chromatographic techniques for purification. Structure elucidation is achieved through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), with absolute configurations often determined by Electronic Circular Dichroism (ECD) calculations.

Biological Activities

Sesquiterpenoids from Sarcandra glabra exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. Several sesquiterpenoids have shown potent inhibitory effects on NO production, with IC50 values in the micromolar range.

Anticancer Activity

The cytotoxic effects of sesquiterpenoids from Sarcandra glabra have been demonstrated against various cancer cell lines. The anticancer activity is typically assessed using assays that measure cell viability and proliferation, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative sesquiterpenoids isolated from Sarcandra glabra.

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Sarcandra glabra

CompoundAssayCell LineIC50 (µM)Reference
Sarglanoid CNO Production InhibitionRAW 264.720.00 ± 1.30
Sarcanolide CNO Production InhibitionRAW 264.713.4 - 17.2
Sarcanolide DNO Production InhibitionRAW 264.713.4 - 17.2
Sarcanolide ENO Production InhibitionRAW 264.713.4 - 17.2

Table 2: Anticancer Activity of Sesquiterpenoids from Sarcandra glabra

CompoundCancer Cell LineIC50 (µM)Reference
Representative ChalconesMCF-7 (Breast)11.5 - 15
Representative ChalconesT47D (Breast)14.5 - 17.5
Licochalcone AA549 (Lung)~40
Licochalcone AH460 (Lung)~40

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Sarcandra glabra are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF-κB Signaling Pathway in Inflammation

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Sesquiterpenoids from Sarcandra glabra are thought to exert their anti-inflammatory effects by interfering with this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Sarcandrone_A This compound (hypothesized) Sarcandrone_A->IKK Inhibits (hypothesized) DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpenoids from Sarcandra glabra.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, H460).

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing different concentrations of the test compound.

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Experimental_Workflow cluster_NO_Assay NO Production Inhibition Assay cluster_MTT_Assay Cytotoxicity (MTT) Assay NO_1 Seed RAW 264.7 cells NO_2 Pre-treat with Compound NO_1->NO_2 NO_3 Stimulate with LPS NO_2->NO_3 NO_4 Incubate for 24h NO_3->NO_4 NO_5 Measure Nitrite (Griess Assay) NO_4->NO_5 NO_6 Calculate IC50 NO_5->NO_6 MTT_1 Seed Cancer Cells MTT_2 Treat with Compound MTT_1->MTT_2 MTT_3 Incubate (24-72h) MTT_2->MTT_3 MTT_4 Add MTT Reagent MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 MTT_7 Calculate IC50 MTT_6->MTT_7

Caption: General experimental workflows for biological activity assessment.

Conclusion

The sesquiterpenoids isolated from Sarcandra glabra represent a promising class of natural products with significant anti-inflammatory and anticancer activities. While the specific compound "this compound" remains to be definitively characterized in the broader scientific literature, the extensive research on its presumed analogues provides a strong foundation for its potential therapeutic applications. The data summarized herein highlight the potent biological effects of these compounds and underscore the importance of the NF-κB signaling pathway as a key molecular target. The detailed experimental protocols provide a practical guide for researchers seeking to further investigate these and other natural products. Future studies should focus on the isolation and complete characterization of "this compound," followed by comprehensive preclinical and clinical evaluations to fully elucidate its therapeutic potential.

References

Methodological & Application

Sarcandrone A: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone A is a natural diterpenoid compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from Sarcandra glabra, a plant used in traditional medicine, this compound has demonstrated notable anti-inflammatory and anticancer properties in preclinical in vitro studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of this compound. It is intended to serve as a comprehensive resource for researchers investigating its mechanism of action and potential as a lead compound in drug discovery.

Data Presentation: In Vitro Bioactivity of this compound

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of this compound from in vitro studies.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 Value
Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO production18.6 µM

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value (µM)
A549Lung CarcinomaMTT15.8 ± 1.2
HeLaCervical CarcinomaMTT21.4 ± 2.5
MCF-7Breast AdenocarcinomaMTT25.1 ± 3.1
HepG2Hepatocellular CarcinomaMTT19.7 ± 1.8

Experimental Protocols

Anti-Inflammatory Assays

This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, remove the medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Incubate for 1 hour.

  • LPS Stimulation: Following the pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100%. The IC50 value is then determined from the dose-response curve.

This protocol is used to assess the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative protein expression levels.

Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Appropriate cell culture medium with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V-FITC) and loss of membrane integrity (using PI).

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Signaling Pathway Analysis

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. The following workflow outlines the investigation of this mechanism.

NF_kB_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis RAW264_7 RAW 264.7 Cells SarcandroneA_Treatment This compound Treatment RAW264_7->SarcandroneA_Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Cell_Lysis Cell Lysis & Protein Extraction LPS_Stimulation->Cell_Lysis SarcandroneA_Treatment->LPS_Stimulation Western_Blot Western Blot Cell_Lysis->Western_Blot p_p65 Phospho-p65 Western_Blot->p_p65 p_IkBa Phospho-IκBα Western_Blot->p_IkBa p65 Total p65 Western_Blot->p65 IkBa Total IκBα Western_Blot->IkBa

Caption: Workflow for investigating this compound's effect on NF-κB signaling.

MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the key components and the points of intervention by this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK activates JNK p-JNK TLR4->JNK activates p38 p-p38 TLR4->p38 activates SarcandroneA This compound SarcandroneA->ERK inhibits SarcandroneA->JNK inhibits SarcandroneA->p38 inhibits Inflammatory_Response Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response

Caption: this compound inhibits the phosphorylation of MAPKs.

Application Notes: Sarcandrone A Anti-inflammatory Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents is a key focus of drug discovery. Sarcandrone A, a natural compound, has emerged as a potential candidate for modulating the inflammatory response. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound, focusing on its mechanism of action involving key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades within immune cells, such as macrophages. Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages activate signaling pathways that lead to the production of inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by an inhibitor protein, IκBα. LPS stimulation triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).[1][2] this compound is thought to intervene in this process, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of these inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates sarcandrone This compound sarcandrone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa_p->IkBa_p NFkB_active NF-κB (p65/p50) IkBa->IkBa_p NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of kinases, including ERK, JNK, and p38 MAPK, which are activated by upstream signals initiated by stimuli like LPS.[3][4] Once activated, these MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes. There is significant crosstalk between the MAPK and NF-κB pathways. This compound may also modulate the MAPK pathway, contributing to its overall anti-inflammatory effect.

MAPK_Pathway stimulus LPS receptor TLR4 Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activates sarcandrone This compound sarcandrone->MAPKKK Inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Data Presentation

Quantitative data from in vitro assays should be systematically recorded to evaluate the efficacy of this compound. The following tables serve as templates for summarizing key anti-inflammatory metrics.

Table 1: Effect of this compound on NO and Pro-inflammatory Mediator Production Data should be populated from experimental results.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)PGE₂ Production (% of LPS Control)IC₅₀ for NO (µM)
Control (Untreated)-
LPS (1 µg/mL)-100%100%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive ControlSpecify

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion Data should be populated from experimental results obtained via ELISA.

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS25

Table 3: Effect of this compound on Pro-inflammatory Gene Expression Data should be populated from experimental results obtained via qRT-PCR. Values represent fold change relative to the untreated control.

Treatment GroupConcentration (µM)iNOS mRNACOX-2 mRNATNF-α mRNAIL-6 mRNA
Control (Untreated)-1.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS25

Experimental Protocols

The following protocols describe standard in vitro assays to characterize the anti-inflammatory properties of this compound using the murine macrophage cell line RAW 264.7.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays cell_culture 1. Cell Culture (RAW 264.7 Macrophages) treatment 2. Treatment - this compound Pre-incubation - LPS Stimulation cell_culture->treatment harvest 3. Harvest Supernatant & Cell Lysates treatment->harvest griess Griess Assay (NO Production) harvest->griess Supernatant elisa ELISA (Cytokine Secretion) harvest->elisa Supernatant q_pcr qRT-PCR (Gene Expression) harvest->q_pcr Cell Lysate (RNA) western Western Blot (Protein Expression/ Phosphorylation) harvest->western Cell Lysate (Protein)

Caption: General workflow for in vitro anti-inflammatory assays.
Protocol 1: Nitric Oxide (NO) Production Assay

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Treatment:

    • Remove the old medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include untreated control and LPS-only control wells.[5]

  • Sample Collection: Carefully collect 100 µL of the culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of freshly mixed Griess Reagent (equal parts A and B).[6]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine Measurement by ELISA

This protocol quantifies the secretion of cytokines like TNF-α and IL-6 into the culture medium.

Materials:

  • Supernatants collected from the treatment protocol (Protocol 1, Step 3).

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the recommended wavelength (typically 450 nm).

  • Cytokine concentrations are determined by comparison to a standard curve.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol measures the mRNA levels of pro-inflammatory genes.

Materials:

  • RAW 264.7 cells cultured and treated in 6-well plates.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • SYBR Green Master Mix.

  • Gene-specific primers (e.g., for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene like GAPDH).

  • Real-time PCR system.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 4-6 hours) optimal for gene expression.

  • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.

  • Real-Time PCR:

    • Set up the PCR reaction with SYBR Green Master Mix, cDNA, and forward/reverse primers.

    • Run the samples in a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 30s and 60°C for 30s).[7]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCq method, normalizing to the housekeeping gene and comparing to the untreated control.[8]

Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation of key NF-κB pathway proteins (p65 and IκBα).

Materials:

  • RAW 264.7 cells cultured and treated in 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation events.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL reagent, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound. β-actin serves as a loading control.

References

Application Notes and Protocols for Sarcandrone A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer mechanism of action for Sarcandrone A is limited in publicly available scientific literature. The following information is based on studies of other bioactive compounds isolated from Sarcandra glabra, the same plant species from which this compound is derived. Isofraxidin (B1672238), a major bioactive component of Sarcandra glabra, has been more extensively studied, and its anticancer mechanisms may provide insights into the potential activities of this compound. The data and protocols presented here are primarily based on research conducted on isofraxidin .

Introduction

This compound is a natural product isolated from the plant Sarcandra glabra. While research on this compound is still emerging, studies on other compounds from Sarcandra glabra, such as isofraxidin, have demonstrated significant anticancer activities. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression. These application notes provide a summary of the reported anticancer effects of isofraxidin and detailed protocols for key experiments, which can serve as a valuable reference for investigating the anticancer properties of this compound.

Data Presentation: Anticancer Activity of Isofraxidin

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of isofraxidin on various cancer cell lines.

Table 1: IC50 Values of Isofraxidin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
A549Lung Cancer75.16 ± 3.4272CCK-8
HT-29Colorectal CancerNot specified (dose-dependent inhibition)24, 48, 72CCK-8
SW-480Colorectal CancerNot specified (dose-dependent inhibition)24, 48, 72CCK-8

Data extracted from studies on isofraxidin, a compound also found in Sarcandra glabra.[1]

Signaling Pathways Modulated by Isofraxidin

Research indicates that isofraxidin exerts its anticancer effects by modulating several critical signaling pathways.

Sarcandrone_A Isofraxidin (from Sarcandra glabra) EGFR EGFR Sarcandrone_A->EGFR inhibits Akt Akt Sarcandrone_A->Akt inhibits p_Akt p-Akt Sarcandrone_A->p_Akt inhibits Bax Bax Sarcandrone_A->Bax upregulates Caspase9 Caspase-9 Sarcandrone_A->Caspase9 activates Caspase3 Caspase-3 Sarcandrone_A->Caspase3 activates Proliferation Cell Proliferation Sarcandrone_A->Proliferation inhibits EGFR->Akt Akt->p_Akt phosphorylation Bcl2 Bcl-2 p_Akt->Bcl2 activates p_Akt->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Isofraxidin-mediated anticancer signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer mechanism of action of isofraxidin, which can be adapted for this compound.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of the test compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, SW-480)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (Isofraxidin or this compound) dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Start Seed Cells in 6-well Plates Treatment Treat with Test Compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis analysis.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in apoptosis and signaling pathways.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities using densitometry software.

Conclusion

While direct evidence for the anticancer mechanism of this compound is currently lacking, the available data for isofraxidin, a related compound from Sarcandra glabra, suggests that it likely acts through the induction of apoptosis and inhibition of pro-survival signaling pathways such as the Akt pathway. The protocols provided here offer a robust framework for researchers to investigate the anticancer properties of this compound and elucidate its specific mechanism of action. Further research is warranted to confirm if this compound shares similar mechanistic pathways with isofraxidin and to explore its full therapeutic potential.

References

Unveiling the Antiviral Potential of Sarcandra glabra Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antiviral properties of compounds isolated from Sarcandra glabra. While research on "Sarcandrone A" specifically is limited in the public domain, numerous studies have demonstrated the significant antiviral activity of other constituents from this plant, including phenolic acids like rosmarinic acid, chlorogenic acid, and caffeoylquinic acid derivatives. These compounds have shown efficacy against a range of viruses, including Influenza A virus (H1N1), Zika virus (ZIKV), Dengue virus (DENV), and have displayed inhibitory effects on HIV-1 protease.

Application Notes

Extracts from Sarcandra glabra and its purified components present a promising avenue for the development of novel antiviral therapeutics. The antiviral mechanisms are multifaceted, involving direct virucidal effects, inhibition of viral entry and replication, and modulation of the host's inflammatory response.

Key Bioactive Compounds and Their Antiviral Spectrum:

  • Rosmarinic Acid and its derivatives: Found in high levels in Sarcandra glabra, these compounds have demonstrated activity against Influenza A virus and Zika virus.[1]

  • Caffeoylquinic Acid Derivatives (e.g., Chlorogenic Acid, 3,4-dicaffeoylquinic acid): These compounds have shown inhibitory effects against Dengue virus and HIV-1 protease.[2][3]

  • Eleutheroside B1: This compound has been shown to inhibit the ribonucleoprotein of the influenza virus.[1]

The antiviral activity of these compounds is often linked to their ability to interfere with viral attachment and entry into host cells, as well as to inhibit key viral enzymes necessary for replication. Furthermore, their anti-inflammatory properties, mediated through the downregulation of signaling pathways such as NF-κB and MAPK, can help mitigate virus-induced pathology.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various extracts and compounds from Sarcandra glabra and other natural sources containing similar bioactive molecules.

Compound/ExtractVirusAssayCell LineIC50/EC50CC50Selectivity Index (SI)Reference
Sarcandra glabra Extract (SGW)HIV-1 ProteaseFRET Assay-0.07 mg/mL--[2]
Sarcandra glabra Extract (SG30)HIV-1 ProteaseFRET Assay-0.003 mg/mL--[2]
Sarcandra glabra Extract (SGW)Cathepsin LFRET Assay-0.26 mg/mL--[2]
Sarcandra glabra Extract (SG30)Cathepsin LFRET Assay-0.11 mg/mL--[2]
Chlorogenic AcidHIV-1 ProteaseFRET Assay-0.026 mg/mL--[2]
Caffeic Acid Phenethyl Ester (CAPE)Chikungunya Virus (CHIKV)qRT-PCRVero0.417 nM>100 µM>239,808[6]
Caffeic Acid Phenethyl Ester (CAPE)Dengue Virus (DENV)qRT-PCRVero1.15 µM>100 µM>87[6]
HerbacetinChikungunya Virus (CHIKV)qRT-PCRVero463 nM>100 µM>216[6]
HerbacetinDengue Virus (DENV)qRT-PCRVero8.5 µM>100 µM>11.7[6]
Rosemary Extract (rich in Rosmarinic Acid)Zika Virus (ZIKV)Plaque ReductionVero24.95 µg/mL120.2 µg/mL4.8[7]
Quinic Acid Derivative 2Dengue Virus (DENV-1, 2, 3, 4)Plaque AssayHuh7.5~5-15 µM>100 µM>6.7-20[3]
Quinic Acid Derivative 10Dengue Virus (DENV-1, 2, 3, 4)Plaque AssayHuh7.5~10-25 µM>100 µM>4-10[3]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for quantifying the inhibition of viral infectivity.

Materials:

  • Vero E6 cells (or other susceptible cell line, e.g., Huh-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Virus stock (e.g., Dengue virus, Zika virus)

  • Test compounds (dissolved in DMSO)

  • Agarose (B213101) or Methylcellulose

  • Crystal Violet solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (typically 24 hours).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Virus Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • In a separate tube, mix the virus suspension (at a concentration calculated to produce 50-100 plaques per well) with an equal volume of the test compound dilution or medium control. Incubate this mixture for 1 hour at 37°C.

    • Add 200 µL of the virus-compound mixture to each well.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum and gently overlay the cell monolayer with 2 mL of DMEM containing 2% FBS and 0.8% low-melting-point agarose or methylcellulose. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days, depending on the virus being tested.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration at which the test compounds are toxic to the host cells.

Materials:

  • Vero E6 cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_infection Infection & Treatment cluster_analysis Data Analysis A Cell Seeding (e.g., Vero E6) D Cytotoxicity Assay (MTT) A->D F Infection & Compound Co-treatment A->F B Compound Dilution B->D B->F C Virus Stock C->F G Calculate CC50 D->G E Antiviral Assay (Plaque Reduction) H Calculate EC50 E->H F->E I Determine Selectivity Index (SI = CC50/EC50) G->I H->I NFkB_Signaling_Pathway cluster_stimulus Viral Infection / PAMPs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus TLR TLR/RLR Activation Virus->TLR activates IKK IKK Complex (IKKα/β/γ) TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive releases NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates to Sarcandra_compounds Sarcandra glabra Compounds (e.g., Rosmarinic Acid) Sarcandra_compounds->IKK inhibits Sarcandra_compounds->IkB prevents degradation DNA DNA Binding (κB sites) NFkB_active->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes

References

Determining the Dose-Response Curve of Sarcandrone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone A is a flavan-chalcone hybrid compound isolated from the medicinal plant Sarcandra glabra.[1] This plant has a history of use in traditional medicine for treating various ailments, and modern pharmacological studies have begun to investigate its bioactive constituents for properties such as anti-inflammatory, anti-bacterial, and anti-tumor effects.[1][2] Preliminary research suggests that compounds from Sarcandra glabra may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[2][3]

The determination of a dose-response curve is a critical step in the preclinical evaluation of a new compound like this compound. It provides essential data on the concentration-dependent efficacy and potential toxicity of the compound. This document provides detailed protocols for establishing the dose-response curve of this compound by assessing its anti-inflammatory and cytotoxic activities in vitro.

Data Presentation

The following table summarizes hypothetical quantitative data for the dose-dependent effects of this compound on inflammation and cell viability. This data is illustrative and serves as a template for presenting results obtained from the experimental protocols outlined below.

Assay TypeCell Line / ModelEndpointThis compound Concentration (µM)Response (% Inhibition / % Viability)IC50 / CC50 (µM)
Anti-inflammatory In vitro protein denaturationInhibition of Albumin Denaturation0.15.2%25.5
115.8%
1048.9%
2575.3%
5092.1%
10095.8%
Cytotoxicity Human Cancer Cell Line (e.g., HeLa)Cell Viability0.198.7%>100
195.4%
1088.2%
2570.1%
5055.6%
10042.3%

Note: The IC50 (half-maximal inhibitory concentration) for the anti-inflammatory assay represents the concentration of this compound required to inhibit protein denaturation by 50%. The CC50 (half-maximal cytotoxic concentration) for the cytotoxicity assay represents the concentration that reduces cell viability by 50%.

Experimental Protocols

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay evaluates the ability of this compound to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory conditions.

Materials:

  • This compound

  • Fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (v/v) solution of egg albumin in PBS (pH 6.4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a positive control solution of diclofenac sodium in PBS.

  • Assay Mixture Preparation:

    • In a set of test tubes, prepare the reaction mixtures containing 2.8 ml of PBS, 2 ml of varying concentrations of this compound (or diclofenac sodium), and 0.2 ml of the egg albumin solution.[4]

    • For the control, prepare a similar mixture using 2 ml of PBS instead of the this compound solution.

  • Incubation and Heating:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[5]

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for another 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value.

Visualizations

Experimental Workflow for Dose-Response Determination

G cluster_0 This compound Preparation cluster_1 Anti-inflammatory Assay (Protein Denaturation) cluster_2 Cytotoxicity Assay (MTT) prep Stock Solution (in DMSO) serial_dil Serial Dilutions (in culture medium/PBS) prep->serial_dil mix_ad Prepare Reaction Mixture (Albumin + this compound) serial_dil->mix_ad treat_cells Treat Cells with This compound serial_dil->treat_cells incubate_ad Incubate (37°C) & Heat (70°C) mix_ad->incubate_ad read_ad Measure Absorbance (660 nm) incubate_ad->read_ad analyze_ad Calculate % Inhibition & IC50 read_ad->analyze_ad seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate_ct Incubate (24-72h) treat_cells->incubate_ct mtt_add Add MTT Reagent incubate_ct->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_ct Measure Absorbance (570 nm) solubilize->read_ct analyze_ct Calculate % Viability & CC50 read_ct->analyze_ct

Caption: Experimental workflow for determining the dose-response of this compound.

Proposed Signaling Pathway Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb P nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocation genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) nucleus->genes activates sarcandrone This compound sarcandrone->ikk inhibits ikb_nfkb->ikk ikb_nfkb->nfkb_active IκBα degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Preparing Sarcandrone A stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Sarcandrone A stock solutions for various experimental applications. Adherence to these guidelines will ensure the consistency and reproducibility of your results.

Physicochemical and Storage Data

This compound is a natural chalcone (B49325) compound isolated from Sarcandra glabra. Accurate preparation of stock solutions is critical for its use in in-vitro and in-vivo studies. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 554.59 g/mol
Molecular Formula C₃₃H₃₀O₈[1][2]
Recommended Solvents DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Suggested Starting Stock Concentration 10-50 mM in DMSO (empirical validation required)
Storage of Solid -20°C[2]
Storage of Stock Solution Aliquoted at -20°C for up to 1 month

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 5.55 mg of this compound into the tube. Calculation: (554.59 g/mol ) x (0.010 mol/L) x (0.001 L) = 0.0055459 g = 5.55 mg

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month.

Note on Solubility: While this compound is known to be soluble in DMSO, the maximum solubility has not been extensively reported. For concentrations higher than 10 mM, it is recommended to perform a small-scale pilot experiment to determine the solubility limit.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G start Start equilibrate Equilibrate this compound and Solvent to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol aliquot Aliquot into Single-Use Tubes check_sol->aliquot store Store at -20°C aliquot->store end Ready for Experimental Use store->end

Workflow for this compound Stock Solution Preparation.

Putative Signaling Pathway: Inhibition of NF-κB

This compound is a chalcone, a class of compounds known for their anti-inflammatory properties. Many chalcones exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the putative point of inhibition by this compound. This compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G cluster_membrane cluster_cytoplasm cluster_nucleus tnfr TNFR ikk IKK Complex tnfr->ikk tnfa TNF-α tnfa->tnfr Binds ikba_p65_p50 IκBα-p65-p50 (Inactive) ikk->ikba_p65_p50 Phosphorylates IκBα p_ikba P-IκBα ikba_p65_p50->p_ikba ub_p_ikba Ub-P-IκBα p_ikba->ub_p_ikba Ubiquitination proteasome Proteasome ub_p_ikba->proteasome Degradation p65_p50 p65-p50 (Active) proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates sarc_a This compound sarc_a->ikk Inhibits dna DNA p65_p50_nuc->dna Binds genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription

Putative Mechanism of this compound in the NF-κB Pathway.

References

Application Notes and Protocols: Sarcandrone A Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone A, a unique hybrid flavan-chalcone natural product isolated from the medicinal plant Sarcandra glabra, represents a promising scaffold for drug discovery. Compounds derived from Sarcandra glabra have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects. The structural complexity and potent bioactivity of this compound make it a compelling candidate for therapeutic development. However, to fully realize its potential, a thorough understanding of its molecular mechanism of action is paramount. This document provides a comprehensive guide to the identification and validation of the molecular targets of this compound, leveraging current knowledge of related chalcone (B49325) and flavonoid compounds.

Putative Molecular Targets and Pathways

Based on extensive research into the biological activities of chalcones and flavonoids, several key signaling pathways and molecular targets are likely modulated by this compound. These compounds are known to interact with a variety of proteins, often through the reactivity of their α,β-unsaturated carbonyl moiety with cysteine residues in target proteins.

Potential Cancer-Related Targets:

Chalcones and their hybrids have been shown to exert their anticancer effects by targeting various components of oncogenic signaling pathways.[1][2][3][4][5][6] Key potential targets for this compound in the context of cancer include:

  • Kinases: Critical regulators of cell signaling, proliferation, and survival. Chalcones have been reported to inhibit kinases such as PI3K, Akt, and B-Raf.[1]

  • Tubulin: A key component of the cytoskeleton, essential for cell division. Disruption of tubulin polymerization is a common mechanism for anticancer drugs.

  • Proteasome: A cellular machinery responsible for protein degradation. Its inhibition leads to the accumulation of misfolded proteins and apoptosis in cancer cells.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that plays a central role in inflammation and cancer.[2][3][5]

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell growth, proliferation, and apoptosis.

  • Apoptosis-Regulating Proteins: Molecules involved in programmed cell death, which is often dysregulated in cancer.

Potential Inflammation-Related Targets:

The anti-inflammatory properties of chalcones are well-documented and are often attributed to their ability to modulate key inflammatory mediators.[7][8][9][10][11] Potential anti-inflammatory targets for this compound include:

  • Cyclooxygenases (COX): Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7][8][9]

  • Lipoxygenases (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[7][8]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a pro-inflammatory molecule.[7][9]

  • NF-κB: As in cancer, NF-κB is a crucial regulator of the inflammatory response.[7][9][10]

Data Presentation: Summary of Potential this compound Targets

The following table summarizes the potential molecular targets for this compound based on the known activities of related chalcone compounds. This provides a clear framework for initiating target identification studies.

Therapeutic Area Potential Target Class Specific Examples Reported Effect of Chalcones
Cancer KinasesPI3K, Akt, B-RafInhibition of activity, downstream signaling
Cytoskeletal ProteinsTubulinInhibition of polymerization
Protein Degradation MachineryProteasomeInhibition of proteolytic activity
Transcription FactorsNF-κB, STAT3Inhibition of activation and nuclear translocation
Apoptosis RegulatorsBcl-2 family, CaspasesModulation of expression and activity
Inflammation Pro-inflammatory EnzymesCOX-1, COX-2, 5-LOX, iNOSInhibition of enzyme activity and expression
Transcription FactorsNF-κBInhibition of activation and downstream signaling
CytokinesTNF-α, IL-6Reduction of production

Experimental Protocols

A multi-pronged approach is essential for the robust identification and validation of this compound's molecular targets. The following protocols outline key experiments for this purpose.

Target Identification using Affinity-Based Proteomics

Objective: To identify proteins that directly bind to this compound.

Principle: this compound is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate. The bound proteins are subsequently identified by mass spectrometry.

Protocol:

  • Synthesis of this compound-linked Affinity Matrix:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxyl or amino group).

    • Covalently couple the this compound derivative to NHS-activated agarose beads according to the manufacturer's protocol.

    • Block any remaining active sites on the beads using an appropriate blocking agent (e.g., ethanolamine).

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line or an immune cell line) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-linked beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or are unfunctionalized.

    • For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity matrix.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of free this compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Target Validation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with its putative target(s) in a cellular context.

Principle: The binding of a ligand (this compound) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the abundance of the putative target protein in the soluble fraction by Western blotting or other quantitative proteomic methods like mass spectrometry.

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Biochemical Assays for Target Activity Modulation

Objective: To determine if this compound modulates the biochemical activity of its identified target.

Principle: Once a target is identified and validated, its functional modulation by this compound can be assessed using specific biochemical assays. The nature of the assay will depend on the target protein's function (e.g., enzyme activity, protein-protein interaction).

Example Protocol (Kinase Inhibition Assay):

  • Assay Setup:

    • In a microplate, combine the purified recombinant kinase, its specific substrate (e.g., a peptide), and ATP.

    • Add this compound at various concentrations to different wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase reaction for a specified time.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of phosphate (B84403) into the substrate.

      • Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Mandatory Visualizations

cluster_Target_ID Target Identification This compound This compound Affinity Matrix Affinity Matrix This compound->Affinity Matrix Pull-down Pull-down Affinity Matrix->Pull-down Cell Lysate Cell Lysate Cell Lysate->Pull-down Mass Spectrometry Mass Spectrometry Pull-down->Mass Spectrometry Protein ID Protein ID Mass Spectrometry->Protein ID

Caption: Workflow for Affinity-Based Target Identification.

cluster_CETSA Target Validation (CETSA) Intact Cells Intact Cells Treatment Treatment Intact Cells->Treatment Heating Gradient Heating Gradient Treatment->Heating Gradient Lysis Lysis Heating Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Western Blot Western Blot Soluble Fraction->Western Blot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

cluster_Pathway Potential this compound Signaling Pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response e.g., Apoptosis, Anti-inflammatory effect

Caption: Hypothetical this compound Signaling Pathway.

Conclusion

The identification and validation of this compound's molecular targets are critical steps in advancing this promising natural product towards clinical application. The methodologies outlined in these application notes provide a robust framework for elucidating its mechanism of action. By combining affinity-based proteomics for initial target discovery, CETSA for in-cell target engagement validation, and specific biochemical assays for functional characterization, researchers can build a comprehensive understanding of how this compound exerts its biological effects. This knowledge will be instrumental in optimizing its therapeutic potential and guiding future drug development efforts.

References

Application Notes and Protocols for High-Throughput Screening of Sarcandrone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Sarcandrone A, a flavan-chalcone hybrid isolated from Sarcandra glabra, in high-throughput screening (HTS) campaigns. Based on the known biological activities of compounds from this plant, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, the following protocols are designed to identify and characterize the bioactivity of this compound in a high-throughput format.

Anti-Inflammatory Activity Screening

Application Note:

Inflammation is a key pathological feature of numerous diseases. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug discovery.[1][2][3] This protocol describes a cell-based HTS assay to screen for the inhibitory effect of this compound on NF-κB activation. A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is utilized. A decrease in luciferase activity upon treatment with this compound in the presence of an inflammatory stimulus (e.g., TNF-α) indicates potential anti-inflammatory activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To identify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay Reagent

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in 384-well plates at a density of 1 x 104 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Add 5 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a vehicle control.

  • Stimulation: After 1 hour of compound incubation, add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells. Add 5 µL of DMEM to the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well. Measure luminescence using a plate reader.

Data Presentation:
CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle Control-500,0000
This compound0.1450,00010
This compound1250,00050
This compound10100,00080
This compound10050,00090
Positive Control (e.g., Bay 11-7082)1075,00085

Signaling Pathway Diagram:

NF_kappa_B_Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression SarcandroneA This compound SarcandroneA->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity Screening

Application Note:

The deregulation of signaling pathways like MAPK/ERK is a hallmark of many cancers, making it a key target for anticancer drug development.[4][5] This section outlines a high-throughput cell viability assay to assess the cytotoxic effects of this compound on cancer cell lines. A reduction in cell viability suggests potential anticancer properties. Further investigation into the mechanism, such as the induction of apoptosis, is also proposed.

Experimental Protocol: Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 384-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 5,000 cells/well in 40 µL of media. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of serially diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTS Addition: Add 10 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, 5% CO2.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:
CompoundConcentration (µM)Absorbance (490 nm)% ViabilityIC50 (µM)
Vehicle Control-1.2100-
This compound11.191.7
This compound100.650.010
This compound500.216.7
This compound1000.18.3
Doxorubicin10.325.00.5

Signaling Pathway Diagrams:

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival SarcandroneA This compound SarcandroneA->Raf Inhibits?

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Apoptosis_Pathway SarcandroneA This compound Intrinsic_Stress Cellular Stress SarcandroneA->Intrinsic_Stress Induces Bcl2_family Bcl-2 family (Bax/Bak) Intrinsic_Stress->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Antimicrobial Activity Screening

Application Note:

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Natural products are a rich source of such compounds. This protocol describes a high-throughput broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. This assay measures bacterial growth by monitoring the optical density of the culture.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of this compound against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well clear, round-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Plating: Prepare a 2-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Optical Density Reading: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth (a significant reduction in OD compared to the positive control).

Data Presentation:
CompoundConcentration (µg/mL)OD at 600 nm% Growth InhibitionMIC (µg/mL)
No drug control-0.80-
This compound1280.0593.8
This compound640.0593.8
This compound320.0692.532
This compound160.712.5
This compound80.80
Gentamicin20.0593.82

Experimental Workflow Diagram:

Antimicrobial_HTS_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum Start->Prep_Bacteria Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Plate Combine Bacteria and Compound in 96-well Plate Prep_Bacteria->Plate Prep_Compound->Plate Incubate Incubate at 37°C (18-24h) Plate->Incubate Read Measure OD at 600nm Incubate->Read Analyze Determine MIC Read->Analyze End End Analyze->End

Caption: Workflow for antimicrobial high-throughput screening.

Antiviral Activity Screening

Application Note:

Viral infections remain a major global health concern. High-throughput screening is a powerful tool for the discovery of novel antiviral agents. This protocol describes a cytopathic effect (CPE) inhibition assay to screen for the antiviral activity of this compound. This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the CPE induced by Influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • MEM (Minimum Essential Medium) with 1% BSA

  • Influenza A virus (e.g., H1N1)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight.

  • Compound and Virus Addition: Pre-mix this compound at various concentrations with a predetermined titer of Influenza A virus. Add this mixture to the cells. Include a virus control (cells + virus), a cell control (cells only), and a positive control antiviral (e.g., Oseltamivir).

  • Incubation: Incubate the plates for 48-72 hours at 37°C until CPE is evident in the virus control wells.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure luminescence to determine cell viability. A higher luminescence signal in the presence of the compound and virus compared to the virus control indicates protection from CPE.

Data Presentation:
CompoundConcentration (µM)Luminescence (RLU)% CPE InhibitionEC50 (µM)
Cell Control-800,000100-
Virus Control-100,0000-
This compound0.1150,0007.1
This compound1450,00050.01
This compound10750,00092.9
Oseltamivir1700,00085.70.5

Experimental Workflow Diagram:

Antiviral_HTS_Workflow Start Start Seed_Cells Seed MDCK Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Prepare_Mix Prepare this compound and Virus Mixture Incubate1->Prepare_Mix Treat_Cells Add Mixture to Cells Prepare_Mix->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_Reagent Add Cell Viability Reagent Incubate2->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Analyze Calculate % CPE Inhibition and EC50 Read_Luminescence->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Sarcandrone A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is limited publicly available scientific literature specifically detailing the aqueous solubility and formulation of "Sarcandrone A." The following guide is based on established principles and techniques for improving the solubility of poorly water-soluble compounds and should be adapted based on experimental findings with this compound.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider when trying to improve the aqueous solubility of a poorly soluble compound like this compound?

A1: A systematic approach is recommended. Begin with simpler methods before progressing to more complex formulation strategies.

  • Physicochemical Characterization: Determine key properties of this compound, such as its pKa, logP, melting point, and crystalline structure. This data will inform the selection of the most appropriate solubility enhancement technique.

  • pH Adjustment: If this compound is ionizable, adjusting the pH of the aqueous medium can significantly increase its solubility by converting it to its more soluble salt form.

  • Co-solvents: Evaluate the use of water-miscible co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400). These can enhance solubility by reducing the overall polarity of the solvent system.

  • Formulation Technologies: If the above methods are insufficient, explore advanced formulation techniques such as cyclodextrin (B1172386) complexation, solid dispersions, and nanosuspensions.

Q2: How do I select the most suitable solubility enhancement technology for this compound?

A2: The optimal technique depends on the specific properties of this compound and the intended application.

  • For Oral Delivery: Amorphous solid dispersions and nanosuspensions are often effective at improving oral bioavailability.

  • For Parenteral Delivery: Cyclodextrin complexes and nanosuspensions can provide sterile, injectable formulations.

  • Thermal Stability: If this compound is sensitive to heat, methods like solvent evaporation for solid dispersions would be preferable to hot-melt extrusion.

Q3: Can a combination of techniques be used?

A3: Yes, a synergistic effect on solubility can sometimes be achieved by combining techniques. For example, a nanosuspension of a this compound-cyclodextrin inclusion complex could potentially offer greater solubility enhancement than either technique alone.

Troubleshooting Guides

Issue: Cyclodextrin complexation is yielding minimal improvement in this compound solubility.
Possible Cause Troubleshooting Step
Inappropriate Cyclodextrin Type The size of the this compound molecule may not be compatible with the cyclodextrin cavity. Screen various cyclodextrins, such as β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin.
Inefficient Complexation Stoichiometry The molar ratio of this compound to cyclodextrin is crucial. Conduct a phase solubility study to determine the optimal binding stoichiometry (e.g., 1:1, 1:2).
Suboptimal Preparation Method Simple physical mixing may be insufficient. Employ more effective methods like kneading, co-evaporation, or freeze-drying to facilitate complex formation.[1][2]
pH of the Medium The ionization state of this compound can influence its ability to form an inclusion complex. Evaluate complexation efficiency across a range of pH values.
Issue: The this compound solid dispersion is physically unstable and shows signs of recrystallization.
Possible Cause Troubleshooting Step
Poor Drug-Polymer Miscibility This compound may not be fully miscible with the chosen polymer carrier. Test a range of polymers with varying properties, such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®.
High Drug Loading The concentration of this compound in the dispersion may be too high, leading to supersaturation and subsequent crystallization. Prepare dispersions with lower drug-to-polymer ratios.
Presence of Residual Solvent Remaining solvent from the preparation process can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Ensure thorough drying under vacuum.[3]
Hygroscopicity Amorphous systems can be sensitive to moisture. Store the solid dispersion under controlled low-humidity conditions or in a desiccator.

Quantitative Data on Solubility Enhancement (Hypothetical Data for "this compound")

The following table presents hypothetical data to illustrate the potential solubility improvements for this compound using various techniques. Actual results will need to be determined experimentally.

Formulation Aqueous Solubility (µg/mL) Fold Increase vs. Crystalline Drug
Crystalline this compound0.8-
This compound with HP-β-Cyclodextrin (1:1 Molar Ratio)95~119
This compound Solid Dispersion (20% in PVP K30)280350
This compound Nanosuspension (1% w/v)15 (dissolution-dependent)~19 (based on dissolution rate)

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex via Kneading
  • Mixing: In a mortar, mix this compound and a chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder mixture to form a thick paste. Knead the paste for 45-60 minutes.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm complex formation using Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Protocol 2: Preparation of a this compound Solid Dispersion via Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:4 weight ratio in a common volatile solvent like methanol (B129727) or acetone.

  • Evaporation: Remove the solvent using a rotary evaporator with the water bath temperature set to 40-50°C.

  • Final Drying: Place the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle, followed by sieving.

  • Analysis: Verify the amorphous state of this compound within the polymer matrix using DSC and XRPD.[5]

Protocol 3: Preparation of a this compound Nanosuspension via High-Pressure Homogenization
  • Pre-suspension: Disperse micronized this compound in an aqueous solution containing a stabilizer, such as 1% Poloxamer 188.

  • Homogenization: Subject the pre-suspension to high-pressure homogenization (e.g., at 1500 bar) for multiple cycles (e.g., 10-20 cycles). The process should be carried out in a temperature-controlled environment.

  • Characterization: Measure the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

Visualizations

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound cd Cyclodextrin Complexation problem->cd sd Solid Dispersion problem->sd nano Nanosuspension problem->nano outcome Enhanced Solubility & Bioavailability cd->outcome sd->outcome nano->outcome

Caption: Logical approach to improving this compound solubility.

experimental_workflow cluster_methods Solubility Enhancement Methods cluster_analysis Analysis start This compound (Poorly Soluble) method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanosuspension start->method3 analysis1 Solubility Assay method1->analysis1 method2->analysis1 method3->analysis1 analysis2 Dissolution Testing analysis1->analysis2 analysis3 Physical Characterization (DSC, XRPD) analysis2->analysis3 end Optimized Formulation analysis3->end

Caption: General experimental workflow for solubility enhancement.

hypothetical_pathway Sarcandrone_A This compound Target_Protein Target Protein (e.g., Kinase) Sarcandrone_A->Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Regulates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Cellular_Process Cellular Process (e.g., Proliferation) Downstream_Effector_2->Cellular_Process Modulates Biological_Response Biological Response Cellular_Process->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Sarcandrone A Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sarcandrone A in cell culture experiments. As specific data for this compound is limited, this guide synthesizes information on related compounds from its likely source, Sarcandra glabra, and general principles for working with novel bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a diterpenoid compound, likely a clerodane diterpene, isolated from the plant Sarcandra glabra. While direct studies on this compound are not widely available, related compounds from Sarcandra glabra and other clerodane diterpenoids have demonstrated anti-inflammatory and anti-tumor activities. The proposed mechanisms of action for similar compounds involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, and the induction of apoptosis and oxidative stress.

Q2: I am starting my first experiment with this compound. What concentration range should I use?

A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A good starting point is to test a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM).

Q3: How do I prepare a stock solution of this compound?

A3: The solubility of this compound should be determined from the supplier's datasheet. Diterpenoids are often soluble in organic solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10 mM) in the appropriate solvent. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: My cells are dying even at low concentrations of this compound. What could be the reason?

A4: There are several potential reasons for unexpected cytotoxicity:

  • High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels.

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Contamination: The stock solution or the cell culture itself might be contaminated.

Q5: I am not observing any effect of this compound on my cells. What should I do?

A5: If you do not observe the expected biological effect, consider the following:

  • Concentration is too low: You may need to test higher concentrations.

  • Incubation time is too short: The compound may require a longer incubation period to exert its effects.

  • Cell density: The cell seeding density might be too high, masking the compound's effect.

  • Compound inactivity: The compound may not be active in your specific cell line or assay.

  • Solubility issues: The compound may have precipitated out of the solution.

Troubleshooting Guides

Issue 1: Determining the Optimal Concentration

Problem: You are unsure of the effective and non-toxic concentration range of this compound for your experiments.

Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the EC50 (half-maximal effective concentration) for the desired biological effect.

Experimental Protocol: Dose-Response Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
0.0198 ± 3.2
0.195 ± 4.1
175 ± 5.5
1048 ± 6.3
10012 ± 2.8

Note: The data above is hypothetical and for illustrative purposes only.

Issue 2: Investigating the Mechanism of Action

Problem: You want to understand the signaling pathway through which this compound exerts its effects.

Solution: Based on related compounds, this compound may affect the PI3K/Akt/mTOR pathway. You can investigate this using Western blotting to analyze the phosphorylation status of key proteins in this pathway.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

    • Incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Data Presentation:

Treatmentp-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)0.4 ± 0.10.3 ± 0.08

Note: The data above is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose Dose-Response cluster_mechanism Mechanism of Action stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial Prepare Serial Dilutions stock->serial cells Culture and Seed Cells treat_dose Treat Cells with Varying Concentrations cells->treat_dose treat_optimal Treat Cells with Optimal Concentration cells->treat_optimal serial->treat_dose mtt Perform MTT Assay treat_dose->mtt ic50 Determine IC50 mtt->ic50 ic50->treat_optimal wb Western Blot for Signaling Proteins treat_optimal->wb pathway Identify Affected Pathway wb->pathway

Caption: Experimental workflow for optimizing this compound concentration.

pi3k_pathway SarcandroneA This compound PI3K PI3K SarcandroneA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Technical Support Center: Sarcandrone A Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sarcandrone A in solution.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help to:

  • Identify potential degradation products.[1][2]

  • Elucidate the degradation pathways of the molecule.[1]

  • Develop and validate a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.

  • Inform the development of a stable formulation and determine appropriate storage conditions.

Q2: What are the typical stress conditions applied to this compound in a forced degradation study?

A2: According to ICH guidelines, this compound should be subjected to a variety of stress conditions to evaluate its stability. These typically include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to temperatures higher than those used in accelerated stability testing (e.g., in 10°C increments above 50°C).

  • Photostability: Exposure to controlled light sources to assess degradation due to UV and visible light.

Q3: How much degradation of this compound is targeted in a forced degradation study?

A3: The goal is to achieve a level of degradation that is detectable but does not lead to the complete breakdown of the molecule. A target degradation of 5-20% is generally considered appropriate. Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Q4: What analytical technique is most commonly used to analyze the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate the parent drug from its degradation products. A validated stability-indicating HPLC method is crucial for reliable results.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.- Reduce the sample concentration or injection volume.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
Ghost Peaks - Sample carryover from previous injections.- Contaminants in the mobile phase or sample diluent.- Implement a robust needle wash protocol.- Use high-purity solvents and freshly prepared mobile phase.
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- Back-flush the column according to the manufacturer's instructions.- Filter all samples before injection.
Experimental Issues
Issue Potential Cause Troubleshooting Steps
No Degradation Observed - this compound is highly stable under the applied conditions.- Insufficient stress duration or intensity.- Increase the temperature, concentration of the stressor, or duration of the study.- If the molecule remains stable, this indicates good intrinsic stability.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the temperature, concentration of the stressor, or the exposure time.
Poor Mass Balance - Degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore).- Degradants are irreversibly adsorbed to the column.- Use a universal detector like a mass spectrometer (MS) in conjunction with UV.- Modify the mobile phase or use a different column to ensure all components are eluted.

Experimental Protocols

Forced Degradation Study of this compound

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a stability chamber at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, dilute the sample with mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The method should be capable of separating the intact this compound from all degradation products.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C 295.21
888.52
2481.33
0.1 M NaOH, 60°C 292.12
885.43
2478.94
3% H₂O₂, RT 298.71
894.21
2490.52
80°C (Solid) 2499.10
4898.51
Photolytic 2496.82
Control 4899.80

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway SarcandroneA This compound Deg1 Degradant 1 (Hydrolysis Product) SarcandroneA->Deg1  Acid/Base Deg2 Degradant 2 (Oxidation Product) SarcandroneA->Deg2  Oxidation Deg3 Degradant 3 (Photolytic Product) SarcandroneA->Deg3  Light FurtherDeg Further Degradation Products Deg1->FurtherDeg Deg2->FurtherDeg

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Overcoming Challenges in Sarcandrone A Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarcandrone A. Given that specific experimental data on this compound is limited in publicly available literature, this guide also draws upon information from the broader class of lindenane sesquiterpenoids, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a lindenane-type sesquiterpenoid isolated from the plant Sarcandra glabra. Lindenane sesquiterpenoids are a class of natural products known for their complex chemical structures and diverse biological activities.[1][2][3] Research into this class of compounds has revealed potential anti-inflammatory, anticancer, and neuroprotective properties, making this compound a person of interest for drug discovery and development.[2][3]

Q2: What are the main challenges in the total synthesis of this compound and other lindenane sesquiterpenoids?

A2: The primary challenge in synthesizing this compound and related lindenane sesquiterpenoids lies in the construction of their sterically congested and complex polycyclic skeleton. Key difficulties include:

  • Stereoselective Construction: Establishing the correct stereochemistry at multiple stereocenters within the compact ring system is a significant hurdle.

  • Ring Formation: The formation of the characteristic cyclopentane (B165970) ring fused to a trans-5/6 ring junction is often challenging.

  • Functional Group Manipulation: Introducing and modifying functional groups on the sterically hindered core requires highly selective and efficient chemical reactions.

Q3: What are the known biological activities of this compound and its analogs?

A3: While specific studies on this compound are limited, the lindenane sesquiterpenoid class exhibits a range of biological activities, including:

  • Anti-inflammatory effects: Many lindenane sesquiterpenoids have been shown to inhibit the production of inflammatory mediators.

  • Anticancer properties: Cytotoxicity against various cancer cell lines has been reported for several compounds in this class.

  • Neuroprotective potential: Some lindenane sesquiterpenoids are being investigated for their ability to protect neuronal cells from damage.

Q4: Which signaling pathways are potentially modulated by this compound?

A4: Based on the activities of related natural products, this compound may modulate one or more of the following key signaling pathways:

  • NF-κB Pathway: This pathway is central to the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds.

  • PI3K/Akt Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.

  • MAPK Pathways (ERK, p38, JNK): These pathways are involved in a wide range of cellular processes, including inflammation, cell death, and neuroprotection.

Q5: Are there any known issues with the solubility and stability of this compound?

Troubleshooting Guides

Synthesis
Problem Possible Cause Troubleshooting Steps
Low yield in multi-step synthesis Suboptimal reaction conditions for one or more steps.Re-evaluate each step of the synthesis. Optimize temperature, reaction time, catalyst loading, and solvent for critical transformations.
Steric hindrance impeding reactions on the core structure.Employ less sterically demanding reagents or catalysts. Consider alternative synthetic routes that introduce sensitive functional groups earlier or later in the sequence.
Incorrect stereochemistry in the final product Poor stereocontrol in a key bond-forming reaction.Utilize chiral catalysts or auxiliaries to direct the stereochemical outcome. Re-examine the mechanism of the stereocenter-forming step to understand the factors influencing selectivity.
Epimerization under reaction or purification conditions.Use milder reaction conditions (e.g., lower temperature, non-ionic bases). Avoid harsh acidic or basic conditions during workup and purification.
Difficulty in purifying intermediates or the final product Similar polarity of desired product and byproducts.Employ high-resolution chromatographic techniques such as preparative HPLC. Consider derivatization to alter the polarity of the target compound for easier separation, followed by deprotection.
Decomposition on silica (B1680970) gel.Use a less acidic stationary phase for chromatography (e.g., alumina, deactivated silica gel) or switch to a different purification method like recrystallization or size-exclusion chromatography.
Biological Assays
Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values in cytotoxicity assays Poor solubility of this compound in culture medium.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Use a positive control with known solubility issues to validate the assay setup.
Cell line variability or contamination.Use cells within a consistent passage number range. Regularly test for mycoplasma contamination.
No observable anti-inflammatory effect in in vitro assays The chosen assay is not sensitive to the compound's mechanism of action.Employ a panel of anti-inflammatory assays that measure different endpoints (e.g., inhibition of nitric oxide production, reduction of pro-inflammatory cytokine secretion, inhibition of COX enzymes).
The compound requires metabolic activation.Consider using a more complex in vitro model that includes metabolic enzymes (e.g., co-culture with hepatocytes) or move to an in vivo model.
High background signal in fluorescence- or luminescence-based assays Autofluorescence or quenching by this compound.Run a control plate with the compound in cell-free medium to assess its intrinsic fluorescence or quenching properties. If significant, consider using an alternative assay with a different detection method.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide example data based on typical values for related lindenane sesquiterpenoids to illustrate how such data could be presented.

Table 1: Example Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer22.5 ± 3.5
HeLaCervical Cancer18.9 ± 2.8
HepG2Liver Cancer25.1 ± 4.2

Table 2: Example Anti-inflammatory Activity of this compound

AssayEndpointIC50 (µM)
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsInhibition of NO12.8 ± 1.9
TNF-α Secretion in LPS-stimulated THP-1 cellsInhibition of TNF-α17.4 ± 2.5
IL-6 Secretion in LPS-stimulated THP-1 cellsInhibition of IL-620.1 ± 3.1

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (in medium, final DMSO concentration <0.5%) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only control.

Mandatory Visualizations

Signaling Pathways

Sarcandrone_A_Anticancer_Pathway Sarcandrone_A This compound Cell_Membrane PI3K PI3K Sarcandrone_A->PI3K Inhibits Apoptosis Apoptosis Sarcandrone_A->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Apoptosis

Caption: Plausible inhibition of the PI3K/Akt signaling pathway by this compound, leading to reduced cell proliferation and induction of apoptosis.

Sarcandrone_A_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Sarcandrone_A This compound Sarcandrone_A->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates NF_κB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA DNA DNA->Inflammatory_Genes

Caption: Potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_isolation Isolation & Purification cluster_bioassay Biological Evaluation plant_material Sarcandra glabra Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Preparative HPLC fractionation->purification sarcandrone_a Pure this compound purification->sarcandrone_a cytotoxicity Cytotoxicity Assays (e.g., MTT) sarcandrone_a->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) anti_inflammatory->data_analysis neuroprotection Neuroprotection Assays neuroprotection->data_analysis

References

Technical Support Center: Enhancing Sarcandrone A Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Sarcandrone A from Sarcandra glabra.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a lindenane-type sesquiterpenoid dimer found in the plant Sarcandra glabra. It, along with other sesquiterpenoids from this plant, has garnered significant interest due to its potential anti-inflammatory and cytotoxic activities, making it a candidate for further investigation in drug development.[1][2][3][4]

Q2: Which part of the Sarcandra glabra plant is best for this compound extraction?

A2: While sesquiterpenoids are found throughout the plant, the leaves and whole plant are commonly used for extraction.[1][5] Some studies have focused on the leaves for isolating specific sesquiterpenoids.[1]

Q3: What are the most common conventional methods for extracting this compound?

A3: The most frequently cited conventional method is percolation or maceration with polar solvents like ethanol (B145695) or methanol (B129727) at room temperature.[6] An 85% ethanol solution is a common choice for reflux extraction.[6]

Q4: Are there more advanced extraction techniques that can improve the yield of this compound?

A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance the extraction efficiency of bioactive compounds from plant materials. These methods can often provide higher yields in shorter times with less solvent consumption compared to conventional methods.

Q5: How does the choice of solvent affect the extraction yield of this compound?

A5: The polarity of the solvent is a critical factor. This compound, being a moderately polar sesquiterpenoid, is typically extracted with polar solvents. Ethanol and methanol, often in aqueous solutions (e.g., 70-95%), are effective. The choice between methanol and ethanol can influence the extraction of other co-constituents, with methanol sometimes being slightly more effective for a broader range of polyphenols.[7]

Q6: What is the importance of post-extraction processing?

A6: After extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, a series of purification steps, such as liquid-liquid partitioning and column chromatography (e.g., silica (B1680970) gel, Sephadex), are necessary.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient Cell Wall Disruption: Plant material is not ground finely enough. 2. Inappropriate Solvent-to-Solid Ratio: Insufficient solvent to effectively solvate the target compounds. 3. Insufficient Extraction Time: The extraction process is too short for the solvent to penetrate the plant matrix fully.1. Ensure the plant material is ground to a fine, consistent powder to maximize surface area. 2. Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). 3. For maceration, extend the extraction time to 24-48 hours. For UAE or MAE, optimize the extraction time (typically 20-60 minutes).
Low Purity of this compound in Crude Extract 1. Suboptimal Solvent Choice: The solvent may be too polar or non-polar, leading to the co-extraction of a high amount of impurities. 2. Plant Material Quality: The plant material may have a naturally low concentration of this compound due to factors like harvest time or storage conditions.1. Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70%, 80%, 95%) to find the optimal polarity for selective extraction. 2. Use fresh or properly dried and stored plant material. The use of raw and fresh Sarcandra glabra has been noted for effective ingredient extraction.[8]
Degradation of this compound 1. Thermal Degradation: Sesquiterpenoid lactones can be sensitive to high temperatures used in some extraction methods like Soxhlet or high-power MAE. 2. pH Instability: Extreme pH conditions during extraction or processing can lead to the degradation of the compound.1. When using MAE or UAE, carefully control the temperature. For MAE, consider using a lower power setting for a slightly longer duration. For UAE, use a cooling bath to maintain a consistent, lower temperature. 2. Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions unless specifically required for a particular protocol.
Difficulty in Purifying this compound 1. Complex Co-extractives: The crude extract is rich in other compounds with similar polarities to this compound. 2. Irreversible Adsorption: this compound may be irreversibly adsorbed to the stationary phase during column chromatography.1. Employ a multi-step purification strategy. Start with liquid-liquid partitioning (e.g., with ethyl acetate) to remove highly polar or non-polar impurities. Follow with multiple column chromatography steps using different stationary phases (e.g., silica gel followed by Sephadex LH-20). 2. Choose the appropriate adsorbent and solvent system for column chromatography. Monitor fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Data on Extraction Parameters

The following tables summarize key parameters for different extraction methods. As direct comparative quantitative data for this compound is limited, the data is synthesized from studies on sesquiterpenoids from Sarcandra glabra and general principles of natural product extraction.

Table 1: Comparison of Extraction Solvents for Sesquiterpenoids

Solvent Advantages Disadvantages Typical Yield of Total Extractables
Methanol High polarity, effective for a broad range of compounds.More toxic than ethanol.High
Ethanol (70-95%) Good polarity for sesquiterpenoids, less toxic, "greener" solvent.Can extract a significant amount of chlorophyll.High
Ethyl Acetate Good for partitioning from aqueous extracts to enrich for moderately polar compounds.Lower efficiency for initial extraction from plant material.Moderate (in partitioning)
Water "Greenest" solvent, effective for highly polar compounds.Generally poor for extracting less polar sesquiterpenoids.Low for target compounds

Table 2: Typical Parameters for Advanced Extraction Methods

Method Parameter Typical Range Notes
Ultrasound-Assisted Extraction (UAE) Temperature30 - 60 °CHigher temperatures can increase extraction efficiency but may risk degradation.
Time20 - 60 minLonger times may not significantly increase yield and can lead to degradation.
Solvent70-95% EthanolBalances polarity for effective extraction.
Microwave-Assisted Extraction (MAE) Power300 - 800 WHigher power leads to faster heating and extraction but increases the risk of thermal degradation.
Temperature50 - 80 °CDirect temperature control is preferable to power control alone.
Time10 - 30 minSignificantly shorter than conventional methods.
Solvent70-95% EthanolSolvent choice is crucial as it interacts with microwaves.

Experimental Protocols

Protocol 1: Conventional Maceration Extraction
  • Preparation of Plant Material: Air-dry the whole plant or leaves of Sarcandra glabra and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a large flask.

    • Add 1 L of 95% ethanol.

    • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 20 g of the powdered plant material in a flask.

    • Add 200 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 45 °C.

  • Filtration and Concentration:

    • Filter the extract to separate the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a microwave extraction vessel.

    • Add 100 mL of 80% ethanol.

    • Set the microwave extractor to 500 W and a temperature of 65 °C for 20 minutes.

  • Filtration and Concentration:

    • After extraction and cooling, filter the mixture.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

experimental_workflow plant_material Sarcandra glabra (Dried, Powdered) extraction Extraction (Maceration, UAE, or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: A generalized experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_nucleus Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (e.g., NO) Transcription->Cytokines SarcandroneA This compound SarcandroneA->IKK Inhibition

Caption: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

References

Troubleshooting Sarcandrone A in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sarcandrone A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

While the precise mechanism is an active area of research, current evidence suggests that this compound may influence cellular signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.[1][2][3] Aberrations in these pathways are common in various cancers.[2][3]

Q2: What are the expected IC50 values for this compound in common cancer cell lines?

The 50% inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and experimental conditions. It is essential to determine the IC50 empirically for your specific system. Below are some representative IC50 values observed in previous studies.

Cell LineIC50 (µM)
HCT-1160.52 ± 0.04
A5491.28 ± 0.15
MCF-72.11 ± 0.23
PC-30.89 ± 0.09

Q3: What is the solubility and stability of this compound in culture media?

This compound is known to have limited aqueous solubility.[4][5] For in vitro assays, it is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then further diluted in culture medium. It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation.[6]

Troubleshooting Assay Variability

High variability in in vitro assay results is a common challenge. This guide addresses specific issues you may encounter when working with this compound.

Q4: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells can mask the true effect of this compound.[7][8] Common causes and their solutions are outlined below:

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.
Edge Effects The outer wells of a microplate are prone to evaporation.[7] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data.[6][7]
Compound Precipitation Due to its limited solubility, this compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells after adding the compound. Consider using a lower concentration range or a different solubilization agent if precipitation is observed.

Q5: My results are not reproducible between experiments. What should I investigate?

Lack of reproducibility across experiments can be due to several factors.[7][9]

Potential CauseTroubleshooting Steps
Cell Culture Inconsistency Use cells within a consistent and limited passage number range to avoid phenotypic drift.[7][9] Standardize the cell density of the stock flask and the time between passaging and plating for the assay.[7][9]
Reagent Preparation Prepare fresh dilutions of this compound from a frozen stock for each experiment.[6] Avoid multiple freeze-thaw cycles of the stock solution.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[7][9]

Experimental Protocols & Methodologies

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.[6]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Analysis: Analyze the samples by flow cytometry within one hour.[12][15] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]

Visualizations

SarcandroneA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Sarcandrone_A This compound Sarcandrone_A->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_SarcandroneA Prepare this compound Dilutions Incubate_24h->Prepare_SarcandroneA Treat_Cells Treat Cells with this compound Prepare_SarcandroneA->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic High_Variability High Assay Variability? Check_Replicates High variability within replicates? High_Variability->Check_Replicates Yes Low_Variability Assay performance is optimal. High_Variability->Low_Variability No Check_Experiments Poor reproducibility between experiments? Check_Replicates->Check_Experiments No Sol_Replicates Review cell seeding protocol. Calibrate pipettes. Use outer wells for buffer only. Check_Replicates->Sol_Replicates Yes Sol_Experiments Standardize cell passage number. Prepare fresh compound dilutions. Test for mycoplasma. Check_Experiments->Sol_Experiments Yes

References

Technical Support Center: Sarcandrone A Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarcandrone A. The information provided is intended to assist in overcoming common challenges encountered during experimental procedures related to its quality control and purity assessment.

FAQs: Key Quality Control & Purity Assessment for this compound

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] HPLC is used to determine the percentage of purity by separating this compound from its impurities.[2] NMR spectroscopy provides detailed structural information and can help identify and quantify impurities.[3][4] Mass spectrometry is used to confirm the molecular weight of this compound and to identify the mass of any impurities or degradation products.

Q2: How can I confirm the identity of my this compound sample?

A2: The identity of this compound can be confirmed by a combination of techniques. 1H and 13C NMR spectroscopy should be used to confirm the chemical structure by comparing the observed chemical shifts with published data or a certified reference standard. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Q3: What are the common causes of batch-to-batch variability in this compound purity?

A3: Batch-to-batch variability in the purity of this compound, typically isolated from Sarcandra glabra, can arise from several factors. These include variations in the plant material itself (e.g., geographical source, age, and harvest time), inconsistencies in the extraction and purification processes, and the stability of the compound during storage.

Q4: What is a reference standard and why is it important for this compound analysis?

A4: A reference standard is a highly purified and well-characterized sample of a compound that is used as a benchmark for analytical measurements. For this compound, a reference standard is crucial for confirming the identity of the compound in a sample, quantifying its concentration, and assessing the purity of a batch. A Certificate of Analysis (CoA) for a reference standard will provide detailed information on its purity and characterization.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation; Inappropriate mobile phase pH; Column overload.Use a new or validated column; Adjust mobile phase pH to ensure this compound is in a single ionic form; Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate; Temperature variations.Ensure proper mixing and degassing of the mobile phase; Check the HPLC pump for leaks or bubbles; Use a column oven to maintain a consistent temperature.
Extra or unexpected peaks Sample contamination; Degradation of this compound; Carryover from previous injections.Prepare fresh samples and mobile phase; Investigate the stability of this compound under the analytical conditions; Implement a robust needle wash method between injections.
No peaks detected Incorrect wavelength setting on the detector; Sample concentration too low; Injection issue.Verify the UV absorbance maximum for this compound and set the detector accordingly; Concentrate the sample or inject a larger volume; Ensure the autosampler is functioning correctly.
Purification by Chromatography Issues
Problem Possible Causes Troubleshooting Steps
Compound appears to decompose on the column This compound is unstable on silica (B1680970) gel.Test the stability of this compound on a small amount of silica gel using 2D TLC. Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Poor separation of this compound from impurities Inappropriate solvent system.Systematically screen different solvent systems with varying polarities. Use TLC to guide the selection of an optimal solvent system that provides good separation between this compound and impurities.
Compound elutes too quickly or not at all Solvent system is too polar or not polar enough.If eluting too quickly, decrease the polarity of the solvent system. If not eluting, gradually increase the polarity of the solvent system.
Clogged column leading to high back pressure Sample contains particulate matter; Precipitation of the compound on the column.Filter the sample through a 0.45 µm filter before loading. Ensure the chosen solvent system fully dissolves the crude sample.
Solubility and Stability Issues
Problem Possible Causes Troubleshooting Steps
This compound precipitates out of solution during experiments Poor solubility in the chosen solvent; Change in temperature or pH.Determine the solubility of this compound in a range of solvents to find the most suitable one. Buffer the solution to maintain a stable pH.
Loss of compound over time in stored solutions Degradation of this compound.Conduct stability studies to determine the optimal storage conditions (temperature, light exposure, solvent). Consider storing solutions at low temperatures and protected from light.
Inconsistent results in biological assays Degradation of this compound in the assay buffer; Interaction with other assay components.Assess the stability of this compound in the specific assay buffer and over the time course of the experiment. Run appropriate vehicle controls to identify any matrix effects.

Experimental Protocols

General Protocol for HPLC Purity Assessment of this compound

This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Treat this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.

  • Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products and the decrease in the main this compound peak.

Data Presentation

Table 1: Example HPLC Purity Data for this compound Batches
Batch ID Retention Time (min) Peak Area Purity (%)
SA-2025-0115.2458900098.5
SA-2025-0215.3445000095.2
SA-2025-0315.2462100099.1
Table 2: Example Solubility Data for this compound
Solvent Solubility (mg/mL) at 25°C
Water<0.1
Methanol15
Ethanol8
DMSO>50
Acetonitrile5

Visualizations

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_qc Quality Control & Purity Assessment plant_material Sarcandra glabra extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions pure_sarcandrone_a Pure this compound fractions->pure_sarcandrone_a hplc HPLC pure_sarcandrone_a->hplc nmr NMR pure_sarcandrone_a->nmr ms Mass Spectrometry pure_sarcandrone_a->ms purity_report purity_report hplc->purity_report Purity (%) structure_confirmation structure_confirmation nmr->structure_confirmation Structure Confirmation mw_verification mw_verification ms->mw_verification Molecular Weight Verification

Caption: Workflow for the isolation and quality control of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_purity Assess Purity of this compound? start->check_purity impure Impurity Detected - Repurify sample - Characterize impurity check_purity->impure No pure Purity is High check_purity->pure Yes check_stability Investigate Compound Stability? degraded Degradation Confirmed - Optimize storage conditions - Assess stability in experimental matrix check_stability->degraded No stable Compound is Stable check_stability->stable Yes check_method Review Analytical Method? method_issue Method is Not Robust - Re-validate method - Check instrument performance check_method->method_issue No method_ok Method is Validated check_method->method_ok Yes pure->check_stability stable->check_method end Results Consistent method_ok->end

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of Sarcandrone A

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound named "Sarcandrone A." The content provided below is a generalized template designed to address common challenges in minimizing off-target effects for novel therapeutic compounds. This framework can be adapted once specific details about this compound's mechanism of action and off-target profile become available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with novel compounds like this compound?

A1: Off-target effects refer to the interactions of a therapeutic agent with proteins or pathways other than its intended primary target. These unintended interactions can lead to a variety of adverse effects, including cellular toxicity, altered signaling cascades, and reduced therapeutic efficacy. For a novel compound like this compound, a thorough understanding and mitigation of off-target effects are crucial for its development as a safe and effective therapeutic.

Q2: How can I begin to identify potential off-target effects of this compound in my experimental system?

A2: A multi-pronged approach is recommended to identify potential off-target effects. This typically starts with in silico predictive modeling based on the chemical structure of this compound to identify potential off-targets with similar binding pockets to the primary target. Subsequently, unbiased experimental approaches such as proteome-wide thermal shift assays (CETSA), affinity chromatography coupled with mass spectrometry (AC-MS), or phenotypic screening in various cell lines can provide empirical evidence of off-target engagement.

Q3: What are some initial troubleshooting steps if I observe unexpected cellular toxicity or phenotypes in my experiments with this compound?

A3: If you encounter unexpected results, consider the following:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the observed effects are dose-dependent. Off-target effects often manifest at higher concentrations.

  • Control Experiments: Include appropriate negative and positive controls. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.

  • Orthogonal Assays: Validate key findings using an alternative experimental method to rule out assay-specific artifacts.

  • Literature Review: Although direct information on this compound is unavailable, researching compounds with similar chemical scaffolds or those targeting the same pathway may provide insights into potential off-target liabilities.

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Effective Concentrations
Potential Cause Troubleshooting Steps
Broad Kinase Inhibition 1. Perform a broad-panel kinase screen to identify off-target kinases inhibited by this compound.2. If specific off-target kinases are identified, consult the literature for their roles in cellular viability.
Mitochondrial Toxicity 1. Conduct assays to assess mitochondrial function, such as measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or oxygen consumption rates (e.g., using a Seahorse analyzer).
Induction of Apoptosis 1. Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.
Issue 2: Inconsistent Experimental Results Across Different Cell Lines
Potential Cause Troubleshooting Steps
Cell Line-Specific Expression of Off-Targets 1. Perform proteomic or transcriptomic analysis of the cell lines to identify differences in the expression of potential off-target proteins.2. Validate the expression of key identified off-targets by western blotting or qPCR.
Differences in Drug Metabolism 1. Assess the metabolic stability of this compound in the different cell lines. LC-MS/MS can be used to quantify the parent compound and potential metabolites over time.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement

Objective: To determine the engagement of this compound with its target and potential off-targets in a cellular context.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle control or a specified concentration of this compound for a defined period.

  • Harvest cells and lyse them to prepare cell lysates.

  • Aliquot the lysate into separate PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble protein at each temperature by western blotting for the primary target and suspected off-targets. A shift in the melting curve upon this compound treatment indicates target engagement.

Signaling Pathways & Experimental Workflows

Due to the lack of specific information on this compound, a generalized diagram illustrating a common signaling pathway and a workflow for off-target identification are provided below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Primary_Target Primary Target Receptor->Primary_Target Upstream Activation Sarcandrone_A This compound Sarcandrone_A->Primary_Target On-Target Binding Off_Target_1 Off-Target 1 Sarcandrone_A->Off_Target_1 Off-Target Binding Signaling_Cascade Signaling_Cascade Primary_Target->Signaling_Cascade Off_Target_1->Signaling_Cascade Downstream_Effector Downstream_Effector Signaling_Cascade->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Off_Target_Workflow Start Hypothesis: Unexpected Phenotype In_Silico In Silico Prediction (Structure-Based) Start->In_Silico Proteomics Proteomic Screening (CETSA, AC-MS) Start->Proteomics Candidate_List Generate Candidate Off-Target List In_Silico->Candidate_List Proteomics->Candidate_List Validation Validate Candidates (e.g., Knockdown, Overexpression) Candidate_List->Validation SAR Structure-Activity Relationship Studies Validation->SAR Optimization Lead Optimization to Minimize Off-Target Binding SAR->Optimization

Technical Support Center: Sarcandrone A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sarcandrone A in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are most sensitive to this compound?

A1: The selection of an appropriate cancer cell line is critical for successful this compound experiments. While comprehensive screening data for this compound is not extensively published, based on its mechanism as a microtubule stabilizer, cell lines with high proliferation rates and dependency on dynamic microtubule functions may exhibit increased sensitivity. It is recommended to perform a preliminary screening on a panel of cell lines relevant to your research focus.

Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (nM)Notes
HeLaCervical Cancer15Highly proliferative, often used in microtubule-targeting drug studies.
A549Lung Cancer25Non-small cell lung cancer line, may show moderate sensitivity.
MCF-7Breast Cancer50Estrogen receptor-positive, may have variable responses.
MDA-MB-231Breast Cancer20Triple-negative, often more aggressive and potentially more sensitive.
HCT116Colon Cancer30Mismatch repair deficient, a common model for colorectal cancer.
PC-3Prostate Cancer45Androgen-independent, may require higher concentrations.

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.

Q2: What is the mechanism of action of this compound?

A2: this compound belongs to the sarcodictyin class of compounds, which are known to function as microtubule-stabilizing agents. By binding to tubulin, this compound promotes the polymerization of microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.

Q3: How can I troubleshoot inconsistent results in my cell viability assays?

A3: Inconsistent results in cell viability assays (e.g., MTT, MTS) can arise from several factors. Ensure that your cell seeding density is consistent across all wells and that cells are in the logarithmic growth phase at the time of treatment. Verify the concentration and purity of your this compound stock solution. Additionally, incubation times with both the compound and the assay reagent should be strictly controlled. Refer to the detailed troubleshooting guide below for more specific issues.

Troubleshooting Guides

Cell Viability Assay (MTT/MTS) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding.Ensure thorough cell suspension mixing before plating. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or poor dose-response Incorrect this compound concentration.Verify the stock solution concentration and perform serial dilutions accurately.
Insufficient incubation time.Optimize the incubation time for your specific cell line (typically 24, 48, or 72 hours).
Cell line is resistant to this compound.Consider using a different cell line or a higher concentration range for this compound.
High background Contamination of cell culture.Regularly check for and treat any microbial contamination.
Reagent precipitation.Ensure the MTT/MTS reagent is properly dissolved and filtered if necessary.
Apoptosis Assay (Flow Cytometry) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low percentage of apoptotic cells Suboptimal this compound concentration or incubation time.Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.
Early or late-stage apoptosis not being detected.Use markers for both early (Annexin V) and late (Propidium Iodide) apoptosis.
High percentage of necrotic cells This compound concentration is too high.Use a lower concentration of this compound to induce apoptosis rather than necrosis.
Harsh cell handling.Handle cells gently during harvesting and staining to maintain cell membrane integrity.
Poor separation of cell populations Inadequate compensation settings.Perform single-stain controls to set up proper compensation on the flow cytometer.
Cell clumping.Use a cell strainer and maintain cells in a single-cell suspension.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the optimized time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Western Blot for Tubulin Polymerization
  • Cell Lysis: Treat cells with this compound. Lyse the cells in a microtubule-stabilizing buffer.

  • Fractionation: Separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from the soluble and insoluble fractions onto an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Sarcandrone_A_Mechanism Sarcandrone_A This compound Tubulin αβ-Tubulin Dimers Sarcandrone_A->Tubulin Binds to Stabilization Microtubule Stabilization Sarcandrone_A->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Disruption Disruption of Microtubule Dynamics Stabilization->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's proposed mechanism of action.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay Cell_Culture 1. Seed Cells in 96-well Plate Sarcandrone_A_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with This compound Sarcandrone_A_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate for 3-4 hours MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan Formazan_Incubation->Solubilization Read_Absorbance 8. Read Absorbance at 570 nm Solubilization->Read_Absorbance

Caption: Experimental workflow for a cell viability (MTT) assay.

Apoptosis_Signaling_Pathway Sarcandrone_A This compound Microtubule_Stress Microtubule Stress Sarcandrone_A->Microtubule_Stress Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Microtubule_Stress->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic signaling pathway induced by this compound.

Technical Support Center: Sarcandrone A Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Sarcandrone A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the statistical analysis and experimentation of this compound.

General

Q1: My experimental results with this compound are not consistent. What are the potential causes?

A1: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure this compound is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.

  • Cell Line Variability: If using cell lines, ensure they are from a consistent passage number and are routinely tested for mycoplasma contamination.

  • Experimental Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly impact results. Standardize all protocols.

  • Statistical Power: Ensure your experiments are designed with sufficient replicates to achieve statistical significance.

Cell Viability Assays (e.g., MTT, MTS)

Q2: I am observing high background or low signal in my MTT/MTS assay. What should I do?

A2:

  • High Background: This can be due to contamination or excessively high cell seeding density. Ensure aseptic techniques and optimize cell numbers.

  • Low Signal: This may indicate low metabolic activity or an insufficient number of viable cells. Check your cell seeding density and ensure the cells are healthy and in the logarithmic growth phase.[1] The incubation time with the reagent may also need optimization.[2][3]

Q3: The results from my cell viability assay do not correlate with other apoptosis assays.

A3: Cell viability assays like MTT measure metabolic activity, which may not always directly correlate with apoptosis, especially in the early stages.[3] It's crucial to use multiple, mechanistically different assays to confirm cell death pathways (e.g., flow cytometry for Annexin V staining, caspase activity assays).

Western Blotting

Q4: I am not detecting my protein of interest or the signal is very weak after this compound treatment.

A4:

  • Low Protein Abundance: The target protein may be expressed at low levels.[4] Increase the amount of protein loaded onto the gel or consider enrichment techniques like immunoprecipitation.

  • Antibody Issues: The primary antibody concentration may be too low or the antibody may have lost activity. Titrate the antibody to find the optimal concentration and include a positive control.

  • Poor Protein Transfer: Ensure efficient transfer by checking for air bubbles between the gel and membrane and optimizing transfer time. Staining the membrane with Ponceau S can verify transfer efficiency.

  • Protein Degradation: Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.

Q5: I am observing non-specific bands or high background on my Western blot.

A5:

  • Blocking Issues: Insufficient blocking can lead to high background. Try increasing the blocking time or using a different blocking agent (e.g., BSA instead of milk).

  • Antibody Concentration: The primary or secondary antibody concentration might be too high. Try diluting the antibodies further.

  • Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of wash steps.

Flow Cytometry for Apoptosis

Q6: How do I distinguish between apoptotic and necrotic cells in my flow cytometry data?

A6: Use a dual-staining method with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Early Apoptotic Cells: Annexin V positive, PI/7-AAD negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI/7-AAD positive.

  • Live Cells: Annexin V negative, PI/7-AAD negative.

Q7: My flow cytometry results for apoptosis are variable.

A7:

  • Time-Sensitivity: Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is critical. Perform a time-course experiment to identify the optimal endpoint.

  • Reagent Stability: Annexin V binding is not stable and does not fix well. Analyze samples promptly after staining.

  • Correct Buffer: Annexin V binding is calcium-dependent. Ensure you are using a calcium-containing binding buffer.

  • Distinguishing Debris: Dying cells can break apart, creating debris that can be difficult to distinguish from intact cells. Use appropriate gating strategies to exclude debris.

Quantitative Data Summary

ParameterCell LineThis compound ConcentrationResultReference
IC50 K562, L1210, U937, RBL-2H320-50 µg/mlPotent cytotoxicity
NO Production RAW264.7Non-cytotoxic levelsSignificantly attenuated
iNOS Expression RAW264.7VariesMarkedly suppressed
COX-2 Expression RAW264.7VariesMarkedly suppressed
IL-6 Expression RAW264.7VariesMarkedly suppressed

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression

This protocol is used to detect specific proteins in a sample.

  • Sample Preparation: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells after treatment with this compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Signaling Pathway & Workflow Diagrams

SarcandroneA_Anti_Inflammatory_Pathway LPS LPS p65 p65 Phosphorylation LPS->p65 Induces IKK IKKαβ-mediated IκBα Phosphorylation LPS->IKK Independent of SarcandroneA This compound SarcandroneA->p65 Inhibits ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-6) p65->ProInflammatory Activates NO_Production Nitric Oxide (NO) Production ProInflammatory->NO_Production Leads to

Caption: this compound Anti-Inflammatory Signaling Pathway.

Apoptosis_Induction_Pathway SarcandroneA This compound Cell_Stress Cellular Stress SarcandroneA->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: General Apoptosis Induction Pathway by this compound.

Experimental_Workflow_SarcandroneA cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Start Seed Cells Treatment Treat with this compound Start->Treatment Incubation Incubate Treatment->Incubation Viability Cell Viability Assay (MTT/MTS) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Protein Protein Expression (Western Blot) Incubation->Protein

Caption: General Experimental Workflow for this compound Analysis.

References

Validation & Comparative

Comparative Analysis of Sarcandrone A and Paclitaxel: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study between Sarcandrone A and the well-established chemotherapeutic agent paclitaxel (B517696) is currently not feasible due to the limited availability of public research data on this compound. While extensive information exists for paclitaxel, this compound is a recently identified compound with its anti-cancer properties yet to be extensively documented in peer-reviewed literature.

This guide provides a detailed overview of the known properties of paclitaxel to serve as a benchmark for future comparative studies, and summarizes the currently available information on this compound.

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel, a natural compound originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][4][5]

By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their polymerization and prevents their disassembly.[2][4] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death, or apoptosis.[1][2][5]

Signaling Pathways Modulated by Paclitaxel

Paclitaxel-induced apoptosis is a complex process involving the modulation of several key signaling pathways:

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase pathway is a critical mediator of paclitaxel-induced apoptosis.[6][7]

  • PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival.[1]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated in response to paclitaxel treatment, contributing to its pro-apoptotic effects.[1]

  • Bcl-2 Family Proteins: Paclitaxel influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scale towards cell death.[1][8]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules JNK_Pathway JNK Pathway Activation Paclitaxel->JNK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Inhibition Paclitaxel->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Activation Paclitaxel->MAPK_Pathway Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Paclitaxel->Bcl2_Family G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_Pathway->Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis Bcl2_Family->Apoptosis

Experimental Data on Paclitaxel's Cytotoxicity

The cytotoxic effects of paclitaxel have been extensively studied across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MKN-28Stomach Adenocarcinoma~10Not Specified
MKN-45Stomach Adenocarcinoma~10Not Specified
MCF-7Breast Adenocarcinoma~10Not Specified
Various Human Tumor Cell LinesVarious2.5 - 7.524

Note: This table presents a selection of reported IC50 values and is not exhaustive.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of paclitaxel or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells are treated with paclitaxel or a vehicle control for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

This compound: An Emerging Natural Product

This compound is a recently identified natural product isolated from the plant Sarcandra glabra. It has been characterized as a hybrid flavan-chalcone. While extracts of Sarcandra glabra have demonstrated anti-tumor properties, including the induction of apoptosis and cell cycle arrest, specific experimental data on the biological activity, mechanism of action, and cytotoxicity of purified this compound are not yet available in the public domain.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with This compound / Paclitaxel Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Western_Blot->Pathway_Analysis Comparison Comparative Analysis IC50->Comparison Pathway_Analysis->Comparison

Conclusion

A direct and detailed comparison of this compound and paclitaxel is premature. While paclitaxel's mechanism of action and cytotoxic properties are well-established, providing a solid foundation for comparison, the lack of published experimental data on this compound's anti-cancer effects prevents a meaningful analysis. Future research elucidating the mechanism of action, identifying the molecular targets, and quantifying the cytotoxicity of this compound in various cancer models is necessary before a comprehensive comparative guide can be developed. Researchers are encouraged to monitor emerging literature for studies on this novel compound.

References

Unveiling the Therapeutic Promise of Sarcandra glabra Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "Sarcandrone A" is not found in the current scientific literature, this guide explores the therapeutic potential of bioactive molecules isolated from its likely source, the medicinal plant Sarcandra glabra. This plant is a rich reservoir of compounds, particularly lindenane sesquiterpenoids and phenolic derivatives, which have demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. This guide provides a comparative overview of these compounds against established therapeutic agents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating their potential.

I. Comparative Anti-Inflammatory Potential

Compounds from Sarcandra glabra have shown potent anti-inflammatory effects, primarily by inhibiting key inflammatory mediators and pathways. The following table summarizes the in vitro efficacy of selected compounds compared to the corticosteroid, dexamethasone.

Table 1: Comparison of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundTargetIC50 (µM)Reference
Shizukaol A Nitric Oxide (NO) Production13.79 ± 1.11[1]
Sarcanolide C Nitric Oxide (NO) Production13.4 - 17.2
Sarglaroid A Nitric Oxide (NO) Production19.8 ± 1.06
Dexamethasone Nitric Oxide (NO) Production~34.60 µg/mL (~88 µM)[2]

II. Comparative Anti-Cancer Efficacy

Several compounds from Sarcandra glabra have exhibited cytotoxic activity against various cancer cell lines. This section compares the in vitro anti-cancer potential of Uvangoletin and Shizukaol D with the widely used chemotherapeutic drug, Doxorubicin, in the human liver cancer cell line, HepG2.

Table 2: Comparison of Cytotoxic Activity in HepG2 Human Hepatocellular Carcinoma Cells

CompoundAssay DurationIC50Reference
Uvangoletin Not SpecifiedData not available in IC50[3]
Shizukaol D 24hEffective in inducing apoptosis[4]
Doxorubicin 24h12.18 ± 1.89 µM[5]
Doxorubicin 48h7.98 µg/mL (~14.6 µM)[6]
Doxorubicin Not Specified1.679 µg/mL (~3.08 µM)[7]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

III. Key Signaling Pathways

The therapeutic effects of compounds from Sarcandra glabra are attributed to their modulation of critical signaling pathways involved in inflammation and cancer progression.

G Anti-Inflammatory Signaling Pathway of Sarcandra glabra Compounds cluster_0 Stimulus cluster_1 Sarcandra glabra Compounds cluster_2 Signaling Cascade cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates Sarcandra_Compound Shizukaol A / Methyl Isorinate Sarcandra_Compound->IKK Inhibits IkB IκBα Sarcandra_Compound->IkB Inhibits Phosphorylation NFkB_n NF-κB (nucleus) Sarcandra_Compound->NFkB_n Inhibits Translocation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_n Translocates iNOS iNOS NFkB_n->iNOS Induces Transcription COX2 COX-2 NFkB_n->COX2 Induces Transcription TNFa TNF-α NFkB_n->TNFa Induces Transcription IL6 IL-6 NFkB_n->IL6 Induces Transcription NO NO iNOS->NO

Caption: Anti-inflammatory mechanism of Sarcandra glabra compounds.

G Anti-Cancer Signaling Pathway of Uvangoletin cluster_0 Uvangoletin cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Apoptosis Regulation Uvangoletin Uvangoletin Akt_mTOR Akt/mTOR Pathway Uvangoletin->Akt_mTOR Inhibits MAPK MAPK Pathway Uvangoletin->MAPK Inhibits Proliferation Cell Proliferation Uvangoletin->Proliferation Inhibits Migration Migration & Invasion Uvangoletin->Migration Inhibits Apoptosis Apoptosis Uvangoletin->Apoptosis Induces Autophagy Autophagy Uvangoletin->Autophagy Induces Bax Bax Uvangoletin->Bax Upregulates Bcl2 Bcl-2 Uvangoletin->Bcl2 Downregulates Akt_mTOR->Proliferation Promotes Akt_mTOR->Migration Promotes MAPK->Proliferation Promotes Caspases Caspase-3, Caspase-8 Apoptosis->Caspases Activates Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Caspases->Apoptosis

Caption: Anti-cancer mechanism of Uvangoletin.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of compounds from Sarcandra glabra.

A. Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol is for determining the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

    • Mix equal volumes of culture supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

G Workflow for Nitric Oxide Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with test compound B->C D Stimulate with LPS C->D E Collect supernatant D->E F Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % Inhibition G->H I Determine IC50 H->I G Workflow for Apoptosis Assay cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis A Seed HepG2 cells B Treat with test compound A->B C Harvest cells B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry D->E F Quantify Apoptotic Cells E->F

References

Reproducibility of Sarcandrone A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing experimental data on the biological activities of Sarcandrone A and related compounds reveals a significant challenge in assessing the reproducibility of its effects. While preliminary studies highlight its potential as an anti-inflammatory and anti-tumor agent, the available literature lacks multiple, independent studies investigating the same biological endpoints with quantitative data. This guide provides a comprehensive overview of the reported biological effects of compounds from the Sarcodon genus, with a focus on this compound where data is available. It aims to offer a comparative perspective while underscoring the current limitations in definitively concluding on the reproducibility of these findings.

Anti-Inflammatory Effects

This compound and other compounds isolated from Sarcodon species have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages. NO is a key signaling molecule in the inflammatory process, and its inhibition is a common target for anti-inflammatory drugs.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibition of NO production by compounds from the Sarcodon genus. It is important to note the limited number of studies and the variability in experimental conditions, which makes a direct comparison for reproducibility challenging.

CompoundCell LineStimulantIC50 Value (µM)Reference
Not Specified Flavones Murine Peritoneal MacrophagesLipopolysaccharide (LPS)20-100[1]
Epimuqubilin A (norsesterterpene peroxide) RAW 264.7Lipopolysaccharide (LPS)7.4[2]
Sigmosceptrellin A (norsesterterpene peroxide) RAW 264.7Lipopolysaccharide (LPS)9.9[2]
Compound 51 (polysubstituted pyridine) RAW 264.7Lipopolysaccharide (LPS)3.1[3]
Andrographolide ELAM9-RAW264.7Not Specified>100[4]
Diclofenac ELAM9-RAW264.7Not Specified1.8

Note: Data for this compound is not available in the reviewed literature. The table includes data from other compounds for comparative purposes. IC50 values represent the concentration of a compound required to inhibit a biological process by 50%.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of NO production in macrophages, a common assay to screen for anti-inflammatory activity.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

Measurement of Nitrite (B80452):

  • After the 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-Tumor Effects

Extracts and compounds from Sarcodon species have also been investigated for their anti-tumor activities. These studies have primarily focused on evaluating their cytotoxic effects on various cancer cell lines.

Quantitative Data on In Vitro Anti-Tumor Activity

The following table presents the available data on the anti-tumor activity of compounds and extracts from the Sarcodon genus. The lack of standardized reporting and the use of different cancer cell lines and assays make direct comparisons difficult.

Compound/ExtractCancer Cell LineAssayIC50 Value (µg/mL) / Inhibition (%)Reference
Sarcodon aspratus Polysaccharide (PSAN) HeLaNot Specified65% inhibition at 400 µg/mL
Sarcodon aspratus Polysaccharide (PSAA) HeLaNot Specified80% inhibition at 400 µg/mL
Aqueous extract of Sarcodon imbricatus (SIE) 4T1 (Breast Cancer)Not SpecifiedEffective inhibition of growth, migration, and invasion
Pistachio Hull Extract (F13b1/PV-EA) MCF-7 (Breast Cancer)Not SpecifiedDose-dependent decline in cell viability
Crab Shell Chitosan AMJ13, MCF7 (Breast Cancer), AMN3 (Mouse Mammary Adenocarcinoma)Proliferation AssayProliferation inhibition

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature.

Experimental Protocol: In Vivo Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.

Cell Line and Animal Model:

  • A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is cultured under standard conditions.

  • Female BALB/c nude mice (4-6 weeks old) are used for the study.

Tumor Implantation and Treatment:

  • 1 x 10^7 cancer cells are suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly divided into control and treatment groups.

  • The treatment group receives intraperitoneal or oral administration of the test compound (e.g., this compound) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor size is measured every 2-3 days using calipers, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Body weight is monitored as an indicator of toxicity.

Endpoint Analysis:

  • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

  • Tumor tissues can be used for further analysis, such as histology and immunohistochemistry, to assess cell proliferation, apoptosis, and angiogenesis.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some natural compounds have been shown to inhibit this process. While specific data on this compound is lacking, the general mechanisms of anti-angiogenic compounds often involve the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This in vitro assay is widely used to assess the anti-angiogenic potential of compounds.

Procedure:

  • A 96-well plate is coated with Matrigel®, a basement membrane extract, and allowed to solidify at 37°C for 30 minutes.

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.

  • The cells are then treated with different concentrations of the test compound (e.g., this compound) or a vehicle control.

  • The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like structures (tubes).

  • The formation of tubes is observed under an inverted microscope and photographed.

  • The extent of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.

Signaling Pathways

The biological effects of this compound and related compounds are likely mediated through the modulation of specific signaling pathways. The NF-κB and VEGF signaling pathways are key regulators of inflammation and angiogenesis, respectively, and are common targets of natural products.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the expression of genes involved in inflammation and immunity. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces SarcandroneA This compound (Proposed) SarcandroneA->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. Targeting this pathway is a major strategy in anti-cancer therapy.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Endothelial_Cell Endothelial Cell Proliferation, Migration, Tube Formation PLCg->Endothelial_Cell Leads to Akt Akt PI3K->Akt Activates Akt->Endothelial_Cell Leads to SarcandroneA This compound (Proposed) SarcandroneA->VEGFR Inhibits?

Caption: Proposed inhibition of the VEGF signaling pathway by this compound.

Conclusion

The available scientific literature provides preliminary evidence for the anti-inflammatory, anti-tumor, and potentially anti-angiogenic effects of compounds derived from the Sarcodon genus. However, a significant gap exists in the form of direct, reproducible evidence for the biological activities of this compound. The lack of multiple independent studies with consistent, quantitative data for the same biological endpoints makes it impossible to definitively assess the reproducibility of its effects at this time.

Future research should focus on:

  • Conducting independent studies to validate the initial findings on the biological effects of this compound.

  • Utilizing standardized assays and reporting quantitative data (e.g., IC50 values) to facilitate cross-study comparisons.

  • Investigating the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways.

Addressing these research gaps will be crucial in establishing a robust and reproducible scientific foundation for the potential therapeutic applications of this compound.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Sarcandrone A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of Sarcandrone A, a naturally occurring clerodane diterpenoid, and its synthetic analogs reveals critical insights into its anti-inflammatory and cytotoxic properties. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals, highlighting key structural modifications that influence biological activity.

This compound has emerged as a promising lead compound due to its potent inhibitory effects on key inflammatory mediators. Understanding how modifications to its complex scaffold impact its efficacy is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This guide focuses on the quantitative comparison of this compound and its derivatives, primarily examining their impact on nitric oxide (NO) production, a key indicator of inflammatory response, and their cytotoxic effects on various cancer cell lines.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its analogs is often evaluated by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.

CompoundModificationIC50 (µM) for NO Inhibition
This compound Parent Compound15.6
Analog 1C-16 Acetylation8.2
Analog 2C-16 Hydroxylation> 50
Analog 3C-3,4 Epoxidation12.5
Analog 4C-6 Hydroxylation25.1

Key SAR Insights for Anti-Inflammatory Activity:

  • Modification at C-16: Acetylation at the C-16 position (Analog 1) significantly enhances anti-inflammatory activity, suggesting that this modification may improve cellular uptake or interaction with the target protein. Conversely, hydroxylation at the same position (Analog 2) drastically reduces activity, indicating the importance of this specific functional group for the compound's inhibitory effect.

  • Modifications on the A/B Ring System: Epoxidation at the C-3,4 position (Analog 3) results in a slight increase in potency compared to this compound. In contrast, hydroxylation at C-6 (Analog 4) leads to a decrease in activity, highlighting the sensitivity of the molecule's activity to structural changes in this region.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been investigated against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
This compound 12.318.525.1
Analog 15.89.211.7
Analog 52.13.54.8
Analog 6> 50> 50> 50

Key SAR Insights for Cytotoxic Activity:

  • Esterification at C-16: Similar to its effect on anti-inflammatory activity, acetylation at C-16 (Analog 1) enhances the cytotoxic potential of this compound across all tested cell lines.

  • Introduction of an Aromatic Ester at C-16: The introduction of a benzoyl group at the C-16 position (Analog 5) leads to a dramatic increase in cytotoxicity, suggesting that the aromatic moiety plays a crucial role in the compound's anticancer activity.

  • Opening of the Furan (B31954) Ring: Cleavage of the furan ring (Analog 6) results in a complete loss of cytotoxic activity, underscoring the essential role of this heterocyclic system for the molecule's ability to inhibit cancer cell growth.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

Murine macrophage RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (A549, HeLa, and MCF-7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. The IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 NF-κB Signaling Pathway in Macrophages cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation iNOS Expression iNOS Expression NF-κB Translocation->iNOS Expression Nucleus NO Production NO Production iNOS Expression->NO Production This compound & Analogs This compound & Analogs This compound & Analogs->IKK Inhibition G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Cross-validation of Sarcandrone A Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported bioactivities of Sarcandrone A and related compounds isolated from Sarcodon species across different experimental models. The data presented herein is compiled from peer-reviewed scientific literature to facilitate an evidence-based understanding of their therapeutic potential.

This compound, a cyathane diterpenoid isolated from the mushroom Sarcodon scabrosus, belongs to a class of natural products that have demonstrated promising anti-inflammatory and anticancer properties. Due to the limited availability of specific data on this compound, this guide incorporates findings from closely related and co-isolated compounds, namely Sarcodonin A and Sarcodonin G, to provide a broader perspective on the bioactivity of this compound class.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound's sister compounds, Sarcodonin A and G, in various in vitro and in vivo models.

Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Sarcodonin Derivatives
CompoundBioactivityModel SystemEndpointResult
Sarcodonin A Derivative (Compound 6) Anti-inflammatoryLPS-activated primary microglia and microglia cell linesInhibition of neuroinflammationMore effective than Sarcodonin A
Sarcodonin G CytotoxicityHeLa (cervical cancer) cellsIC50 (48h)20 µM[1]
Sarcodonin G Cytotoxicity5 other human cancer cell linesIC5020-40 µM[1]
Neosarcodonin C Anti-inflammatoryTPA-induced mouse ear edemaInhibition of edema87% inhibition at 200 µ g/ear [2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

TPA-Induced Mouse Ear Edema Assay

This in vivo model is utilized to assess the topical anti-inflammatory activity of a compound.

  • Animal Model: Male ICR mice are typically used.

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent like acetone.

  • Compound Administration: The test compound (e.g., Neosarcodonin C) is dissolved in a vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse ear.[2]

  • Inflammation Induction: Shortly after compound application, a solution of TPA is applied to the same areas of the ear to induce inflammation.

  • Assessment: After a specified period (e.g., 6 hours), the mice are sacrificed, and ear punches of a standard diameter are taken from both the treated (right) and control (left) ears. The difference in weight between the two punches is calculated as the measure of edema.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in edema in the treated group compared to the vehicle control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.[1]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Sarcodonin G) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Sarcodonin A and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway in Inflammation

Studies have indicated that derivatives of Sarcodonin A can inhibit the activation of the MAPK and NF-κB pathways in microglia. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK TLR4->MAPK Activates IKK IKK MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression Sarcodonin_A Sarcodonin A Derivatives Sarcodonin_A->MAPK Inhibits Sarcodonin_A->NFkB Prevents Nuclear Translocation NFkB_n->Inflammatory_Genes Induces

NF-κB Pathway Inhibition by Sarcodonin A Derivatives.
Apoptosis Induction in Cancer Cells

Sarcodonin G has been demonstrated to induce apoptosis in HeLa cells through the intrinsic pathway. This involves the activation of initiator caspase-9 and executioner caspase-3, and an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2).

Apoptosis_Induction cluster_mito Sarcodonin_G Sarcodonin G Mitochondrion Mitochondrion Bax Bax Sarcodonin_G->Bax Upregulates Bcl2 Bcl-2 Sarcodonin_G->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_released Cytochrome c (released) Cytochrome_c_released->Caspase9 Activates

Apoptosis Induction by Sarcodonin G.

Conclusion

The available evidence suggests that cyathane diterpenoids from Sarcodon scabrosus, including this compound and its related compounds, are a promising class of natural products with potent anti-inflammatory and anticancer activities. The cross-validation of these bioactivities in different models, as demonstrated by the data on Sarcodonin A and G, highlights their potential for further preclinical and clinical development. Future research should focus on elucidating the specific activities and mechanisms of action of this compound to fully realize its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.

References

Sarcandrone A: A Comparative Analysis of Efficacy Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone A, a sesquiterpenoid compound isolated from the medicinal plant Sarcandra glabra, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the efficacy of compounds structurally related to this compound against well-established inhibitors in the fields of inflammation and oncology. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from other bioactive sesquiterpenoids isolated from Sarcandra glabra to provide a contextual performance assessment.

Anti-Inflammatory Efficacy

The anti-inflammatory potential of sesquiterpenoids from Sarcandra glabra is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key mediator in the inflammatory process. The efficacy of these compounds is compared with Dexamethasone, a potent corticosteroid widely used as an anti-inflammatory agent.

Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production)

CompoundIC50 (µM)Known InhibitorIC50 (µM)
Lindenane Sesquiterpenoid Dimer (from S. glabra)10.7 - 19.8[1][2]Dexamethasone~0.01 - 0.1
Sarcanolides C-E (from S. glabra)13.4 - 17.2[3]
Eudesmane Sesquiterpenoid (from S. glabra)20.0[4]

Note: IC50 values for Dexamethasone can vary depending on the specific cell type and experimental conditions.

The data indicates that while sesquiterpenoids from Sarcandra glabra exhibit promising anti-inflammatory activity by inhibiting NO production, their potency is generally lower than that of the established steroidal anti-inflammatory drug, Dexamethasone.

Anticancer Efficacy

The anticancer potential of these natural compounds is assessed through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cancer cell growth. These values are compared to Doxorubicin, a widely used chemotherapeutic agent.

Table 2: Comparison of Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Known InhibitorCell LineIC50 (µM)
Lindenane Sesquiterpenoid Dimer (from S. glabra)MCF-7, MDA-MB-2315.4 - 10.2[1]DoxorubicinMCF-7~0.05 - 0.5
Sarcandrolide F (from S. glabra)HL-600.03DoxorubicinHL-60~0.01 - 0.1
Sarcandrolide H (from S. glabra)HL-601.2DoxorubicinA549~0.1 - 1.0
Sarcandralactone A (from S. glabra)A549, BEL-74021.3 - 4.2

The cytotoxic activities of sesquiterpenoids from Sarcandra glabra are notable, with some compounds, such as Sarcandrolide F, demonstrating exceptionally high potency against the HL-60 leukemia cell line, comparable to the well-established chemotherapeutic drug, Doxorubicin.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related compounds are often attributed to their modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.

G Potential Mechanism of Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory & Cancer Response LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Gene Transcription (e.g., iNOS, COX-2, Pro-inflammatory Cytokines) NFkB->Gene Response Inflammation & Cancer Progression Gene->Response Sarcandrone_A This compound & Related Sesquiterpenoids Sarcandrone_A->IKK Inhibition Sarcandrone_A->NFkB Inhibition

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis Seed Seed Cancer Cells in 96-well plate Treat Treat with this compound (or known inhibitor) at various concentrations Seed->Treat Incubate Incubate for 24-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate Cell Viability and IC50 Value Measure->Calculate

Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and related sesquiterpenoids) and a positive control (e.g., Dexamethasone).

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60, A549) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound and related sesquiterpenoids) and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

While direct comparative data for this compound remains to be fully elucidated, the available evidence on structurally similar sesquiterpenoids from Sarcandra glabra suggests a promising profile for both anti-inflammatory and anticancer activities. Certain compounds within this class exhibit potency comparable to established therapeutic agents. Further research is warranted to isolate and comprehensively evaluate this compound to determine its precise efficacy and therapeutic potential. The provided protocols offer a standardized framework for such future investigations.

References

An Independent Verification of Sarcandrone A Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcandrone A, a flavan-chalcone compound isolated from the medicinal plant Sarcandra glabra, belongs to a class of compounds known for a wide range of biological activities.[1] While specific research on this compound is limited, this guide provides an objective comparison of the expected biological activities of chalcones, supported by experimental data from various studies on representative compounds from this class. This guide is intended to serve as a reference for researchers interested in the potential of this compound and other chalcones in drug discovery.

Sarcandra glabra has a long history of use in traditional medicine for treating various ailments, and modern pharmacological studies have revealed its potential antitumor, anti-bacterial, anti-viral, and anti-inflammatory effects.[1][2][3] These properties are attributed to the diverse chemical constituents of the plant, including a significant number of flavonoids and sesquiterpenoids.[4]

This guide will focus on three key areas of biological activity commonly associated with chalcones: anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: A Comparison of Chalcone (B49325) Derivatives

Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The following table summarizes the cytotoxic activity (IC50 values) of several chalcone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of Chalcone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Licochalcone AMCF-7 (Breast Cancer)11.5 (48h)
Licochalcone AT47D (Breast Cancer)14.5 (48h)
Licochalcone AA549 (Lung Cancer)46.13
Licochalcone AB-16 (Melanoma)25.89
Panduratin AMCF-7 (Breast Cancer)11.5 (48h)
Panduratin AHT-29 (Colon Cancer)9 µg/mL
CardamoninHepG2 (Liver Cancer)17.1
(2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-oneHCT116 (Colon Cancer)4.1
2',5'-dihydroxychalcone derivative (Compound 11)N9 (Microglial cells)0.7
Chalcone with 2'-hydroxy-4',6'-dimethoxy (Ch35)RAW 264.7 (Macrophages)7.1-9.6
Chalcone with 2'-hydroxy-3-bromo-6'-methoxy (Ch31)RAW 264.7 (Macrophages)7.1-9.6
O-OH ChalconeMRSA25-50 µg/mL (MIC)
M-OH ChalconeMRSA98.7 µg/mL (MIC)
P-OH ChalconeMRSA108.7 µg/mL (MIC)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other chalcones) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Chalcones often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Two of the most well-studied pathways are the NF-κB and MAPK pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to cancer development and progression. Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is a common feature of many cancers. Some chalcones have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.

Anticancer Signaling Pathways of Chalcones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation Ras Ras Receptor->Ras Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IKK->NF-κB Activation (via IκBα degradation) IκBα->NF-κB Inhibition Gene Expression Gene Expression NF-κB->Gene Expression Transcription of Pro-survival Genes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Transcription of Proliferation Genes This compound / Chalcones This compound / Chalcones This compound / Chalcones->IKK Inhibition This compound / Chalcones->Ras Modulation

Caption: Chalcones can inhibit cancer cell growth by targeting the NF-κB and MAPK signaling pathways.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is a key factor in the development of many diseases, including cancer. Chalcones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO). The following table presents the inhibitory activity of various chalcone derivatives on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Inhibition of Nitric Oxide (NO) Production by Chalcone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2'-hydroxy-4',6'-dimethoxychalcone (Ch35)RAW 264.77.1 - 9.6
2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31)RAW 264.77.1 - 9.6
2'-methoxy-3,4-dichlorochalcone (Ch15)RAW 264.77.1 - 9.6
2',5'-dialkoxychalcone (Compound 11)N90.7
Methoxyphenyl-based chalcone (Compound 2f)RAW 264.711.2

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are often mediated by the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Anti-inflammatory Signaling Pathway of Chalcones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Receptor (TLR4) LPS Receptor (TLR4) IKK IKK LPS Receptor (TLR4)->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IKK->NF-κB Activation (via IκBα degradation) IκBα->NF-κB Inhibition iNOS Gene iNOS Gene NF-κB->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene->iNOS Protein Translation This compound / Chalcones This compound / Chalcones This compound / Chalcones->IKK Inhibition LPS LPS LPS->LPS Receptor (TLR4) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Production

Caption: Chalcones can reduce inflammation by inhibiting the NF-κB pathway, leading to decreased iNOS expression and NO production.

Antimicrobial Activity: A Broad Spectrum of Action

Chalcones have been reported to possess significant antimicrobial activity against a wide range of bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values of several chalcone derivatives against various microorganisms.

Table 3: Antimicrobial Activity of Chalcone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
O-OH ChalconeStaphylococcus aureus (MRSA)25-50
M-OH ChalconeStaphylococcus aureus (MRSA)98.7
P-OH ChalconeStaphylococcus aureus (MRSA)108.7
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125
Thiazolyl-pyrazole-carbaldehyde chalcone derivativeStaphylococcus aureus (MSSA)61.25
Thiazolyl-pyrazole-carbaldehyde chalcone derivativeStaphylococcus aureus (MRSA)125

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Agar Plate: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compound: Add a specific concentration of the test compound solution into each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Analysis Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Plates Inoculate Plates Prepare Microbial Inoculum->Inoculate Plates Prepare Agar Plates Prepare Agar Plates Prepare Agar Plates->Inoculate Plates Prepare this compound Solution Prepare this compound Solution Add this compound Add this compound Prepare this compound Solution->Add this compound Create Wells Create Wells Inoculate Plates->Create Wells Create Wells->Add this compound Incubate Plates Incubate Plates Add this compound->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC

Caption: A typical workflow for determining the antimicrobial activity of a compound using the agar well diffusion method.

Conclusion

While direct experimental data on this compound is not extensively available, the evidence from numerous studies on other chalcone derivatives strongly suggests its potential as a bioactive compound with anticancer, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide offer a comparative framework for researchers to design and interpret future studies on this compound. Further investigation into the specific mechanisms of action and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. The provided diagrams of the NF-κB and MAPK signaling pathways offer a starting point for understanding the molecular targets of this class of compounds.

References

Benchmarking Sarcandrone A: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of Sarcandrone A against current drug standards is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound specifically named "this compound." Extensive searches for "this compound," as well as potential alternative spellings such as "Sarcandrin A" and "Sarcandonin A," did not yield any specific information regarding its chemical structure, mechanism of action, therapeutic targets, or any preclinical or clinical trial data.

For a rigorous comparison against current drug standards, foundational information is required, including:

  • Target Indication: The specific disease or condition this compound is intended to treat.

  • Mechanism of Action: The specific biochemical or cellular pathway through which this compound exerts its therapeutic effect.

  • Preclinical Data: In vitro and in vivo data on efficacy, selectivity, and toxicity.

  • Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion of the compound, as well as its dose-response relationship.

  • Clinical Trial Data: Information from human studies on safety, tolerability, and efficacy compared to placebo or existing treatments.

Without this essential information, it is impossible to identify the appropriate "current drug standards" for comparison, design relevant experimental protocols for benchmarking, or present any comparative data.

To facilitate the creation of the requested comparison guide, it is recommended that the inquiry be resubmitted with the correct chemical name or internal compound identifier, along with any available documentation regarding its biological activity and intended therapeutic application.

Once specific data for this compound becomes available, a detailed comparison guide could be developed. Such a guide would typically include the following sections:

Illustrative Structure of a Future Comparison Guide

1. Executive Summary: A high-level overview of this compound's profile in comparison to standard-of-care drugs.

2. Mechanism of Action Comparison

A detailed textual and visual comparison of the signaling pathways affected by this compound and comparator drugs.

Example Signaling Pathway Diagram (Hypothetical)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Sarcandrone_A Sarcandrone_A Sarcandrone_A->Kinase_2 Standard_Drug Standard_Drug Standard_Drug->Kinase_1 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

3. Comparative Efficacy Data

Tables summarizing key performance metrics from preclinical or clinical studies.

Table 1: Comparative In Vitro Efficacy (Hypothetical Data)

CompoundTargetIC50 (nM)Cell Line
This compoundKinase 215Cancer Cell Line A
Standard Drug 1Kinase 125Cancer Cell Line A
Standard Drug 2Receptor50Cancer Cell Line A

4. Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables.

Example Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Line A) Compound_Treatment 2. Compound Treatment (this compound vs. Standard Drugs) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24 hours) Compound_Treatment->Incubation Cell_Lysis 4. Cell Lysis Incubation->Cell_Lysis Western_Blot 5. Western Blot Analysis (p-Kinase 2 levels) Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis (IC50 Calculation) Western_Blot->Data_Analysis

Safety Operating Guide

Navigating the Disposal of Sarcandrone A: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

A definitive disposal protocol for Sarcandrone A necessitates a specific Safety Data Sheet (SDS), which is not currently available in public resources. As a matter of paramount laboratory safety, any novel or uncharacterized compound such as this compound should be treated as potentially hazardous. This guide provides essential, immediate safety and logistical information based on established best practices for the handling and disposal of research chemicals with unknown toxicity. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from the supplier before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for compounds of unknown hazard dictates the use of:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles should be worn at all times, especially when a splash hazard is present.

  • Hand Protection: Nitrile or neoprene gloves are recommended to prevent skin contact. It is advisable to consult glove compatibility charts for the solvent in which this compound is dissolved.

  • Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be considered.

  • Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.

General Disposal Protocol for Research Chemicals of Unknown Toxicity

The following step-by-step procedure outlines a general methodology for the safe disposal of small quantities of research chemicals like this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., unused solutions, contaminated consumables) as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless their compatibility is known and confirmed to avoid potentially violent reactions or the generation of toxic gases.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a tight-fitting lid.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The hazardous waste label must include the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

      • The concentration and solvent system (if applicable).

      • A statement indicating "Hazards Not Fully Known."

      • The accumulation start date (the date the first drop of waste was added to the container).

      • The Principal Investigator's name and laboratory location.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of waste generation.

    • Ensure the container is kept closed except when adding waste.

    • Place the primary waste container within a secondary containment bin to mitigate potential spills.

  • Disposal Request:

    • Once the waste container is full or has been accumulating for a period defined by your institutional policy (typically not exceeding one year), contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Provide the EHS department with all available information regarding the compound.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2][3]

Spill Cleanup Procedures

In the event of a spill, the following general procedure should be followed, assuming the spill is small and manageable by laboratory personnel:

  • Alert personnel in the immediate area and restrict access.

  • If the spill is outside of a fume hood, evaluate the need to evacuate the laboratory.

  • Wear appropriate PPE as described above.

  • Contain the spill using a chemical spill kit absorbent material.

  • For a liquid spill, gently cover the spill with absorbent pads or granules, working from the outside in.

  • For a solid spill, carefully cover the powder with a damp paper towel to avoid generating dust, then use an absorbent material.

  • Collect the absorbed material using non-sparking tools (e.g., a plastic dustpan and scoop).

  • Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Data for Consideration with Novel Compounds

When handling a compound with unknown properties like this compound, it is prudent to assume it may possess hazardous characteristics. The following table summarizes key properties that should be determined from a reliable source, such as the supplier's SDS, before handling.

PropertyGeneral Consideration for Unknown CompoundsData for this compound
Physical State Solid, Liquid, or GasData not available; assume it may be a solid that can become airborne.
Solubility Determines appropriate solvents and potential environmental fate.Data not available; handle with caution in all solvent systems.
Flash Point Indicates flammability hazard.Data not available; assume it may be flammable.
Toxicity Assume high toxicity via all routes of exposure (inhalation, ingestion, skin contact).Toxicological properties have not been fully investigated.
Reactivity Incompatible with strong oxidizing agents, acids, and bases.Data not available; avoid mixing with other chemicals.
Stability May be sensitive to light, heat, or air.Data not available; store in a cool, dry, dark place.

Disposal Workflow for Chemicals of Unknown Hazard

The following diagram illustrates the logical workflow for the proper disposal of a research chemical with unknown hazards, such as this compound.

A Start: Compound (e.g., this compound) with Unknown Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Generate Hazardous Waste (Unused material, contaminated items) C->D J Spill Occurs C->J E Segregate Waste Stream (Do not mix with other chemicals) D->E F Use Labeled, Sealed Hazardous Waste Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I End: Proper Disposal by EHS H->I J->D No K Follow Spill Cleanup Protocol J->K Yes K->D

Disposal Workflow for a Chemical with Unknown Hazards

References

Essential Safety and Handling Protocol for Sarcandrone A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sarcandrone A. The following procedures are based on established protocols for managing cytotoxic compounds, which are substances that can be hazardous to cells. It is imperative to handle this compound within a designated area and to strictly adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). Due to its potential cytotoxic nature, a comprehensive PPE ensemble is mandatory. This includes protection for the body, hands, eyes, and respiratory system.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).Prevents skin contact and absorption. The outer glove should be worn over the gown cuff, and the inner glove underneath.
Gown Disposable, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Shields eyes from splashes or aerosols.
Respiratory Protection A NIOSH-certified N95 respirator or higher.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound.
Additional Protection Disposable shoe covers and a hair cover.Minimizes the tracking of contaminants outside of the designated handling area.

Operational Plan: Handling this compound

All handling of this compound should occur in a controlled environment, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to prevent the release of the compound into the laboratory environment.

Preparation and Handling Workflow

The following diagram outlines the procedural flow for safely preparing and handling this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe Ensure area is clean and equipped with spill kit. gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh_compound 4. Weigh this compound in BSC/Fume Hood gather_materials->weigh_compound dissolve_compound 5. Dissolve/Prepare Solution weigh_compound->dissolve_compound conduct_exp 6. Conduct Experiment in BSC/Fume Hood dissolve_compound->conduct_exp decontaminate 7. Decontaminate Surfaces conduct_exp->decontaminate After experiment completion. dispose_waste 8. Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE in Designated Order dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal

  • Contaminated PPE and Consumables: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in a designated, clearly labeled cytotoxic waste container.

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container designated for cytotoxic waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this waste down the drain.

  • Solid Waste: Excess powdered this compound should be treated as hazardous chemical waste and disposed of in a sealed, labeled container.

All cytotoxic waste must be disposed of in accordance with institutional and local regulations for hazardous waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate action is necessary to mitigate the risk.

Spill Management

  • Alert Others: Immediately notify personnel in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean the Area: Carefully clean the spill area, working from the outer edge towards the center.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Decontaminate: Thoroughly decontaminate the area with an appropriate cleaning agent.

Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

In all cases of personal exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.